2-(4-Methoxyphenyl)malondialdehyde
Description
The exact mass of the compound 2-(4-Methoxyphenyl)malonaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPCHOYAUFFORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397289 | |
| Record name | 2-(4-Methoxyphenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65192-28-1 | |
| Record name | 2-(4-Methoxyphenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methoxyphenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(4-Methoxyphenyl)malondialdehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Methoxyphenyl)malondialdehyde, a valuable intermediate in organic synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.
Compound Overview
This compound is a disubstituted malondialdehyde derivative featuring a p-methoxyphenyl group at the C2 position. Its bifunctional nature, possessing two aldehyde groups, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| Appearance | Off-white to yellow-beige powder |
| Melting Point | 145-148 °C |
| CAS Number | 65192-28-1 |
Synthesis Pathway
The primary synthetic route to this compound involves a two-step process. The first step is the preparation of the anilide of 4-methoxyphenylacetic acid. This is followed by a Vilsmeier-Haack formylation reaction, which introduces the two aldehyde functionalities.
Experimental Protocols
Synthesis of the Anilide of 4-Methoxyphenylacetic Acid
Materials:
-
4-Methoxyphenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Aniline
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Pyridine (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxyphenylacetic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM.
-
Gently reflux the mixture for 1-2 hours until the solid dissolves and the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., diethyl ether or DCM).
-
In a separate flask, dissolve aniline in the same anhydrous solvent, optionally with a slight excess of pyridine.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude anilide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure anilide of 4-methoxyphenylacetic acid.
Synthesis of this compound (Vilsmeier-Haack Reaction)
This procedure is based on the general method for the formylation of aryl anilides as described by Arnold (1961).
Materials:
-
Anilide of 4-methoxyphenylacetic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) or other suitable base for hydrolysis
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride tube, cool N,N-dimethylformamide (DMF) in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. This forms the Vilsmeier reagent.
-
After the addition is complete, add the anilide of 4-methoxyphenylacetic acid portion-wise to the reaction mixture, ensuring the temperature remains low.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it slowly onto a large amount of crushed ice with stirring.
-
Hydrolyze the resulting intermediate by adding a solution of sodium hydroxide until the mixture is basic. Stir until the hydrolysis is complete.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of malondialdehydes can be complex due to the presence of tautomers (enol and keto forms) in solution. The data presented here is for the expected major tautomeric form.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | s | 2H | Aldehydic protons (-CHO) |
| ~7.2 - 7.4 | d | 2H | Aromatic protons (ortho to OCH₃) |
| ~6.8 - 7.0 | d | 2H | Aromatic protons (meta to OCH₃) |
| ~4.5 - 5.0 | s | 1H | Methine proton (-CH-) |
| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | Aldehydic carbons (-CHO) |
| ~159 - 161 | Aromatic carbon (C-OCH₃) |
| ~130 - 132 | Aromatic carbons (ortho to OCH₃) |
| ~125 - 128 | Aromatic carbon (ipso to CH) |
| ~114 - 116 | Aromatic carbons (meta to OCH₃) |
| ~55 - 56 | Methoxy carbon (-OCH₃) |
| ~50 - 55 | Methine carbon (-CH-) |
Infrared (IR) Spectroscopy
Table 4: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 3100 | Medium | C-H stretch (aromatic) |
| ~2850 - 2950 | Medium | C-H stretch (aliphatic, -OCH₃) |
| ~2720, ~2820 | Medium | C-H stretch (aldehyde, Fermi resonance) |
| ~1680 - 1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1500 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether, asymmetric) |
| ~1030 | Strong | C-O stretch (aryl ether, symmetric) |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 178.06 | [M]⁺ (Molecular ion) |
| 149.06 | [M - CHO]⁺ |
| 121.06 | [M - CHO - CO]⁺ or [C₈H₉O]⁺ |
| 108.06 | [C₇H₈O]⁺ |
| 77.04 | [C₆H₅]⁺ |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the complete characterization of the synthesized this compound.
Conclusion
This technical guide outlines a reliable synthetic pathway for this compound via a Vilsmeier-Haack reaction of the corresponding anilide precursor. While detailed experimental characterization data is not widely published, the provided expected spectral data serves as a valuable reference for researchers working with this compound. The versatile nature of this compound makes it a key intermediate for the synthesis of diverse molecular scaffolds, holding significant potential in the fields of medicinal chemistry and materials science. Further research to fully characterize this compound and explore its synthetic applications is highly encouraged.
Spectroscopic and Synthetic Profile of 2-(4-Methoxyphenyl)malondialdehyde: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and a plausible synthetic pathway for the versatile chemical intermediate, 2-(4-methoxyphenyl)malondialdehyde. This compound, with the Chemical Abstracts Service (CAS) registry number 65192-28-1 and molecular formula C10H10O3, is a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables present the known and predicted NMR data for this compound.
Table 1: 13C NMR Spectroscopic Data
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (Aldehyde) | ||
| C-2 | ||
| C-1' (ipso-C) | ||
| C-2', C-6' | ||
| C-3', C-5' | ||
| C-4' | ||
| -OCH3 | ||
| Experimental data for a spectrum recorded in DMSO-d6 is noted in the SpectraBase database (ID: AN62gOjhQ0p), however, specific chemical shift values require database access for verification.[3] |
Table 2: 1H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| -CHO | |||
| H-2 | |||
| H-2', H-6' | |||
| H-3', H-5' | |||
| -OCH3 | |||
| Note: Predicted values are based on computational models and analysis of similar structures. Experimental verification is required. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands expected for this compound are listed below.
Table 3: IR Spectroscopic Data
| Functional Group | Expected Wavenumber Range (cm-1) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aldehyde) | 2850-2750 (typically two bands) |
| C=O stretch (aldehyde) | 1715-1680 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (aryl ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]+ | 179.07027 |
| [M+Na]+ | 201.05221 |
| [M-H]- | 177.05571 |
| [M+NH4]+ | 196.09681 |
| [M+K]+ | 217.02615 |
| Data sourced from PubChemLite.[4] |
Experimental Protocols
A plausible and widely utilized method for the synthesis of aryl-substituted malondialdehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring or a reactive methylene group.
Proposed Synthesis of this compound
A potential synthetic route to this compound involves the Vilsmeier-Haack formylation of 4-methoxyphenylacetic acid. The proposed reaction scheme is outlined below.
References
An In-depth Technical Guide to 2-(4-Methoxyphenyl)malondialdehyde (CAS Number: 65192-28-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)malondialdehyde, with CAS number 65192-28-1, is a key chemical intermediate primarily utilized in the synthesis of a variety of heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of its chemical and physical properties, its principal applications in synthetic chemistry, particularly in the context of drug discovery, and detailed experimental protocols for its use. While this compound itself is not known for direct biological activity, its role as a versatile building block makes it a compound of high interest for medicinal chemists and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 65192-28-1 | N/A |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.19 g/mol | [2] |
| IUPAC Name | 2-(4-methoxyphenyl)propanedial | [3] |
| Synonyms | 2-(4-Methoxyphenyl)malonaldehyde | N/A |
| Appearance | Off-white to yellow-beige powder | [4] |
| Melting Point | 145-148 °C | [2] |
| Boiling Point | Not available (decomposes) | N/A |
| Solubility | Soluble in organic solvents such as DMSO. Poorly soluble in water. | [5][6] |
| SMILES | COC1=CC=C(C=C1)C(C=O)C=O | [3] |
| InChI | InChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,9H,1H3 | [5] |
| InChIKey | SXPCHOYAUFFORX-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
-
¹³C NMR (in DMSO-d₆): Spectral data is available and can be used for structural confirmation.[5]
Synthesis and Applications
The primary utility of this compound lies in its role as a precursor in the synthesis of complex bioactive molecules. Its dicarbonyl functionality makes it an excellent substrate for condensation reactions to form various heterocyclic systems.
Synthesis of Pyrazolopyrimidine Core for BMP Receptor Inhibitors
A significant application of this compound is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This core structure is central to a class of potent and selective bone morphogenetic protein (BMP) receptor inhibitors, such as dorsomorphin and its analogs.
Below is a logical workflow for the synthesis of a pyrazolopyrimidine-based BMP receptor inhibitor precursor using this compound.
Caption: Synthetic workflow for the formation of the pyrazolopyrimidine core.
This pyrazolopyrimidine core is a crucial intermediate that can be further modified to produce potent inhibitors of BMP signaling, which is implicated in various developmental processes and diseases.
Role in the Synthesis of Piperidine Derivatives
This compound also serves as a starting material for the synthesis of various piperidine derivatives. The piperidine motif is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.
Biological Activity and Mechanism of Action
Currently, there is a lack of scientific literature describing any intrinsic biological activity or a specific mechanism of action for this compound itself. Its significance in drug discovery is primarily as a synthetic intermediate. The biological effects and signaling pathway interactions of the molecules synthesized from it, however, are well-documented.
For instance, the dorsomorphin analogs synthesized using this compound are potent inhibitors of the BMP signaling pathway. BMPs are a group of growth factors that play crucial roles in embryonic development and tissue homeostasis. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.
The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by dorsomorphin analogs.
Caption: Inhibition of the BMP signaling pathway by dorsomorphin analogs.
Experimental Protocols
Synthesis of 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
This protocol describes the condensation reaction of this compound with 1H-pyrazol-5-amine to form the pyrazolopyrimidine core.
Materials:
-
This compound
-
1H-Pyrazol-5-amine
-
Ethanol (or other suitable solvent)
-
Catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add 1H-pyrazol-5-amine (1 equivalent).
-
Add a catalytic amount of acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: The specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized for best results.
Safety and Handling
This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area or a chemical fume hood.
-
Hazard Statements:
-
Precautionary Statements:
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[8][9]
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of complex heterocyclic molecules of interest to the pharmaceutical industry. While it does not appear to possess direct biological activity, its role as a key building block in the creation of potent modulators of important biological pathways, such as the BMP signaling cascade, is well-established. This guide provides essential information for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 65192-28-1 [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Methoxyphenyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-(4-methoxyphenyl)malondialdehyde. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from analogous compounds and established chemical principles to present a robust theoretical framework. This guide covers the predicted molecular geometry, the critical role of intramolecular hydrogen bonding in determining its conformation, a plausible synthetic pathway via the Vilsmeier-Haack reaction, and expected spectroscopic signatures for its characterization. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams.
Molecular Structure and Properties
This compound, with the molecular formula C₁₀H₁₀O₃, possesses a core malondialdehyde structure substituted with a 4-methoxyphenyl group at the C2 position. The fundamental properties of this compound are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| CAS Number | 65192-28-1 |
| SMILES | COC1=CC=C(C=C1)C(C=O)C=O |
| Melting Point | 145-148°C |
| Flash Point | 145 °C |
Conformational Analysis
The conformation of this compound is primarily dictated by the strong intramolecular hydrogen bond within the malondialdehyde fragment and the rotational freedom of the 4-methoxyphenyl group.
Keto-Enol Tautomerism and Intramolecular Hydrogen Bonding
Malondialdehyde and its derivatives exist predominantly in the enol form, stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This resonance-assisted hydrogen bond (RAHB) creates a stable six-membered pseudo-ring. The enolic proton is expected to be highly deshielded in ¹H NMR spectroscopy, with a chemical shift typically in the range of 14-17 ppm.
Rotational Isomers
The key rotational degree of freedom in this compound is the torsion angle around the C2-C(aryl) bond. The conformation of the 4-methoxyphenyl group relative to the malondialdehyde plane will be influenced by steric hindrance and electronic effects. Computational studies on similar 2-aryl-β-dicarbonyl compounds suggest that the aryl ring is likely to be twisted out of the plane of the enol ring to minimize steric interactions. The preferred dihedral angle will represent a balance between π-conjugation (favoring planarity) and steric repulsion.
Proposed Synthesis: Vilsmeier-Haack Reaction
A plausible and widely used method for the synthesis of 2-arylmalondialdehydes is the Vilsmeier-Haack reaction of the corresponding aryl-substituted acetic acid. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).
Reaction Mechanism
The proposed mechanism for the synthesis of this compound from 4-methoxyphenylacetic acid is as follows:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion).
-
Formation of the Acid Chloride: The Vilsmeier reagent reacts with 4-methoxyphenylacetic acid to form the corresponding acid chloride.
-
α-Formylation: The acid chloride is then formylated at the α-carbon by the Vilsmeier reagent.
-
Hydrolysis: The resulting intermediate is hydrolyzed during aqueous workup to yield the final this compound.
The logical flow of this synthetic pathway is illustrated in the following diagram.
Experimental Protocol
A general experimental protocol for the Vilsmeier-Haack formylation of an aryl-substituted acetic acid is provided below. This should be adapted and optimized for the specific substrate, 4-methoxyphenylacetic acid.
| Step | Procedure |
| 1. Reagent Preparation | In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place phosphorus oxychloride (3.0 eq.) in an appropriate solvent (e.g., DMF or a chlorinated solvent). Cool the mixture in an ice-salt bath. |
| 2. Vilsmeier Reagent Formation | Slowly add N,N-dimethylformamide (DMF, 3.0 eq.) to the cooled POCl₃ solution with vigorous stirring. Maintain the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent. |
| 3. Substrate Addition | Dissolve 4-methoxyphenylacetic acid (1.0 eq.) in DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the low temperature. |
| 4. Reaction | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). |
| 5. Workup | Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. |
| 6. Extraction | Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
| 7. Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization. |
Predicted Spectroscopic Data for Structural Characterization
The following table summarizes the expected spectroscopic data for this compound based on the analysis of its structural fragments and data from similar compounds.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | - Enolic proton (OH): δ 14-17 ppm (broad singlet) - Aldehydic protons (CHO): δ 8.0-9.0 ppm (doublet) - Aromatic protons (C₆H₄): δ 6.8-7.5 ppm (two doublets, AA'BB' system) - Methine proton (CH): δ 4.0-5.0 ppm (singlet or triplet depending on coupling to aldehydic protons) - Methoxy protons (OCH₃): δ 3.8 ppm (singlet) |
| ¹³C NMR | - Aldehydic carbons (CHO): δ 190-200 ppm - Enolic carbons (C=C-OH): δ 100-110 ppm and 160-170 ppm - Aromatic carbons (C₆H₄): δ 114-160 ppm - Methine carbon (CH): δ 40-50 ppm - Methoxy carbon (OCH₃): δ 55 ppm |
| IR Spectroscopy | - O-H stretch (intramolecular H-bond): 2500-3200 cm⁻¹ (broad) - C=O stretch (conjugated aldehyde): 1640-1680 cm⁻¹ - C=C stretch (enol): 1580-1620 cm⁻¹ - C-O stretch (methoxy): 1240-1260 cm⁻¹ |
The workflow for the characterization of the synthesized product is outlined below.
Conclusion
This technical guide provides a detailed theoretical overview of the molecular structure and conformation of this compound. The key structural feature is the planar enol form stabilized by a strong intramolecular hydrogen bond. The 4-methoxyphenyl substituent is predicted to be twisted out of this plane. A reliable synthetic route via the Vilsmeier-Haack reaction is proposed, along with a general experimental protocol. The predicted spectroscopic data will be invaluable for the characterization and structural confirmation of this compound in a laboratory setting. Further experimental and computational studies are warranted to precisely determine the bond lengths, bond angles, and torsional preferences of this molecule.
An In-depth Technical Guide to the Reactivity of Aldehyde Groups in 2-(4-Methoxyphenyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxyphenyl)malondialdehyde is a versatile bifunctional molecule possessing two aldehyde moieties attached to a central carbon atom that is also substituted with a p-methoxyphenyl group. The presence of the electron-donating methoxy group on the phenyl ring, coupled with the inherent reactivity of the 1,3-dicarbonyl system, imparts a unique chemical profile to this compound. This technical guide provides a comprehensive overview of the reactivity of the aldehyde groups in this compound, with a focus on its synthesis, keto-enol tautomerism, and key chemical transformations including nucleophilic additions, condensations, oxidations, and reductions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
Malondialdehyde and its derivatives are of significant interest in organic chemistry and biochemistry. They are known products of lipid peroxidation and can serve as biomarkers for oxidative stress.[1] From a synthetic standpoint, the two aldehyde groups offer a platform for a variety of chemical transformations, making them valuable building blocks for the synthesis of more complex molecules, including heterocycles and polymers. The introduction of a 2-aryl substituent, such as the 4-methoxyphenyl group, modulates the electronic properties and steric environment of the malondialdehyde core, thereby influencing the reactivity of the aldehyde functionalities. Understanding this reactivity is crucial for the effective utilization of this compound as a synthon in medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of 2-arylmalondialdehydes can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent approach.[2][3] This reaction introduces two formyl groups onto an activated methylene carbon. A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of a suitable precursor such as 4-methoxyphenylacetic acid or its derivatives.
Proposed Synthetic Protocol via Vilsmeier-Haack Reaction
This protocol is based on general procedures for the Vilsmeier-Haack reaction of activated methylene compounds.[2]
Materials:
-
4-Methoxyphenylacetic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium acetate
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under an inert atmosphere, a solution of 4-methoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
A pre-formed Vilsmeier reagent, prepared by the slow addition of phosphorus oxychloride (3 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C, is added dropwise to the solution of 4-methoxyphenylacetic acid over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured slowly into a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.
-
The mixture is stirred for 1 hour to hydrolyze the intermediate iminium salt.
-
The pH of the aqueous layer is adjusted to 7 with a dilute HCl solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Expected Yield: Based on similar reactions, yields in the range of 60-75% can be anticipated.
Figure 1: Proposed Vilsmeier-Haack synthesis workflow.
Physicochemical Properties and Characterization
This compound is expected to be a solid at room temperature. Its structure and purity can be confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.18 g/mol | [5] |
| CAS Number | 65192-28-1 | [5] |
Spectroscopic Data
¹³C NMR (DMSO-d₆): The following table lists the characteristic chemical shifts for the carbon atoms in this compound.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (aldehyde) | ~190-195 |
| C-aryl (ipso) | ~125-130 |
| C-aryl (ortho to OMe) | ~114 |
| C-aryl (meta to OMe) | ~130 |
| C-aryl (para to CH) | ~160 |
| C-2 (methine) | ~55-60 |
| O-CH₃ | ~55 |
Note: Specific peak assignments would require a detailed spectral analysis. The provided data is based on typical values for similar structures and the available spectrum.[6]
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic protons, the aromatic protons, the methine proton, and the methoxy protons. The aldehydic protons may appear as a singlet or a doublet depending on the coupling with the methine proton and the extent of enolization.
IR Spectroscopy: The infrared spectrum would be characterized by strong carbonyl stretching vibrations for the aldehyde groups in the region of 1680-1710 cm⁻¹. C-H stretching vibrations for the aldehyde, aromatic, and methoxy groups, as well as C=C stretching for the aromatic ring, would also be present.
Keto-Enol Tautomerism
A crucial aspect of the reactivity of malondialdehyde and its derivatives is the existence of a keto-enol tautomeric equilibrium.[7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. For this compound, the equilibrium between the diketo and enol forms will influence which species participates in a given reaction.
Figure 2: Keto-enol tautomerism of this compound.
The electron-donating nature of the 4-methoxyphenyl group can influence the position of this equilibrium. It is anticipated that the enol form is a significant contributor, rendering the molecule with both aldehydic and enolic reactivity.
Reactivity of the Aldehyde Groups
The two aldehyde groups in this compound are the primary sites of reactivity. They can undergo a variety of transformations typical of aldehydes, including nucleophilic addition, condensation, oxidation, and reduction.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[8][9] this compound can react with active methylene compounds such as malononitrile or ethyl cyanoacetate at one or both aldehyde groups.
General Experimental Protocol:
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile) (1 or 2 equivalents)
-
Piperidine or another suitable base (catalytic amount)
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1.1 or 2.2 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Data (Estimated):
| Active Methylene Compound | Product | Estimated Yield |
| Malononitrile (1 eq) | Mono-condensation product | 70-85% |
| Malononitrile (2 eq) | Di-condensation product | 60-75% |
Note: Yields are estimated based on typical Knoevenagel condensation reactions with aromatic aldehydes.[1]
Figure 3: Knoevenagel condensation workflow.
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones.[10] this compound can react with phosphorus ylides to form the corresponding alkenes. The reaction can be controlled to react at one or both aldehyde sites.
General Experimental Protocol:
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1 or 2 equivalents)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 or 2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Estimated):
| Phosphorus Ylide | Product | Estimated Yield |
| Ph₃P=CH₂ (1 eq) | Mono-alkene product | 60-80% |
| Ph₃P=CH₂ (2 eq) | Di-alkene product | 50-70% |
Note: Yields are estimated based on typical Wittig reactions with aromatic aldehydes.[11]
Figure 4: Wittig reaction workflow.
Reduction to a Diol
The aldehyde groups can be readily reduced to primary alcohols using common reducing agents such as sodium borohydride (NaBH₄).[12] This reaction would convert this compound into 2-(4-Methoxyphenyl)propane-1,3-diol.
General Experimental Protocol:
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C.
-
Slowly add sodium borohydride (2.2 equivalents) in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent to obtain the crude diol.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data (Estimated):
| Reducing Agent | Product | Estimated Yield |
| NaBH₄ | 2-(4-Methoxyphenyl)propane-1,3-diol | 85-95% |
Note: Yields are estimated based on typical sodium borohydride reductions of aldehydes.[13]
Oxidation to a Dicarboxylic Acid
The aldehyde groups can be oxidized to carboxylic acids using various oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). This would yield 2-(4-Methoxyphenyl)malonic acid.
General Experimental Protocol (using KMnO₄):
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve this compound in a mixture of water and a suitable co-solvent (e.g., t-butanol) containing sodium hydroxide.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of potassium permanganate (4.4 equivalents) in water, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 4-8 hours. The disappearance of the purple color of permanganate indicates the progress of the reaction.
-
After the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to a pH of ~2 to precipitate the dicarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data (Estimated):
| Oxidizing Agent | Product | Estimated Yield |
| KMnO₄ | 2-(4-Methoxyphenyl)malonic acid | 70-85% |
Note: Yields are estimated based on typical permanganate oxidations of aldehydes.
Applications in Drug Development and Organic Synthesis
The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of organic molecules. The aldehyde functionalities can be used to construct heterocyclic rings, such as pyrimidines, pyrazoles, and pyridines, which are common scaffolds in pharmaceuticals. The ability to undergo condensation and Wittig reactions allows for the extension of carbon chains and the introduction of diverse functional groups. The diol and dicarboxylic acid derivatives obtained from reduction and oxidation, respectively, are also useful building blocks for further synthetic transformations.
Conclusion
This compound exhibits a rich and versatile chemistry centered around its two aldehyde groups. The interplay of the 1,3-dicarbonyl system, its keto-enol tautomerism, and the electronic influence of the 4-methoxyphenyl substituent governs its reactivity. This guide has outlined the key synthetic and reactive pathways of this molecule, providing a foundation for its application in the synthesis of complex organic structures relevant to the fields of medicinal chemistry and materials science. The provided protocols and data serve as a starting point for further exploration and optimization of reactions involving this promising bifunctional building block.
References
- 1. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. asianpubs.org [asianpubs.org]
- 13. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
The Influence of the 4-Methoxyphenyl Moiety on Malondialdehyde Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malondialdehyde (MDA), a reactive dicarbonyl species, is a key biomarker and mediator of oxidative stress. Its reactivity is central to its biological effects, including the formation of adducts with proteins and DNA. The introduction of substituents onto the C2 position of the malondialdehyde scaffold can significantly modulate its chemical behavior. This technical guide provides an in-depth analysis of the role of the 4-methoxyphenyl group in influencing the reactivity of malondialdehyde. Through an examination of electronic effects, and presentation of detailed experimental protocols and relevant data, this document serves as a comprehensive resource for researchers exploring the chemistry and biological implications of substituted malondialdehydes.
Introduction
Malondialdehyde (MDA) is an endogenous product of lipid peroxidation and prostaglandin biosynthesis.[1] Its high reactivity towards nucleophilic sites on biomolecules leads to the formation of various adducts, which are implicated in a range of pathological conditions.[2][3] The chemical reactivity of MDA is intrinsically linked to its electronic structure. Substitution at the central carbon atom (C2) of the 1,3-dicarbonyl system offers a strategic approach to modulate this reactivity, thereby fine-tuning its biological activity.
The 4-methoxyphenyl group is a common substituent in medicinal chemistry, known for its ability to alter the pharmacokinetic and pharmacodynamic properties of parent molecules. Its role in the context of malondialdehyde reactivity is of significant interest for the design of novel therapeutic agents and chemical probes. This guide will explore the multifaceted influence of the 4-methoxyphenyl group on the chemical behavior of the malondialdehyde core.
Electronic and Steric Effects of the 4-Methoxyphenyl Group
The 4-methoxyphenyl group exerts a significant influence on the reactivity of the malondialdehyde core through a combination of electronic and steric effects.
Electronic Influence
The methoxy group (-OCH₃) at the para position of the phenyl ring is a potent electron-donating group due to its +R (resonance) effect, which outweighs its -I (inductive) effect.[4] The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density of the π-system.[4] This increased electron density is further relayed to the malondialdehyde moiety.
The electron-donating nature of the 4-methoxyphenyl group has the following key consequences for the reactivity of the malondialdehyde core:
-
Nucleophilicity of the Enolate: The increased electron density on the central carbon of the malondialdehyde backbone enhances the nucleophilicity of the corresponding enolate ion. This makes 2-(4-methoxyphenyl)malondialdehyde a more potent nucleophile in reactions such as Michael additions.
-
Electrophilicity of the Carbonyl Carbons: Conversely, the electron-donating effect slightly reduces the partial positive charge on the carbonyl carbons. This deactivation, however, is often overcome by the enhanced reactivity of the enol or enolate form in many reactions.
Steric Hindrance
The bulky 4-methoxyphenyl group introduces steric hindrance around the reactive center of the malondialdehyde. This can influence the regioselectivity and stereoselectivity of certain reactions by directing the approach of incoming reagents.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₃ | [5] |
| Molecular Weight | 178.19 g/mol | [5] |
| Appearance | Solid | |
| CAS Number | 65192-28-1 | |
| ¹³C NMR (DMSO-D₆) | The spectrum for 2-(4-Methoxy-phenyl)-malonodialdehyde shows characteristic peaks for the aromatic carbons, the methoxy group, the carbonyl carbons, and the central methine carbon. Specific shifts can be found in spectral databases. | [5] |
| ¹H NMR (DMSO-D₆) | The proton NMR spectrum would be expected to show signals for the aldehydic protons, the aromatic protons (with splitting patterns indicative of para-substitution), the methine proton, and the methoxy protons. | [5] |
| Reaction Yields | In a reaction with 7-methylguanine, 2-(3,4-dimethoxyphenyl)malondialdehyde (a closely related compound) gave a fluorescent tricyclic product with yields ranging from 15-34%.[6] A similar reactivity would be expected for the 4-methoxy derivative. | [6] |
Experimental Protocols
The following are detailed methodologies for key reactions involving aryl-substituted malondialdehydes, which can be adapted for this compound.
Synthesis of 2-(Aryl)-Substituted Malondialdehydes
A general route to aryl-substituted malondialdehydes involves the formylation of the corresponding arylacetonitrile followed by hydrolysis.
Protocol: Vilsmeier-Haack Formylation and Hydrolysis
-
Vilsmeier-Haack Reaction: To a stirred solution of phosphorus oxychloride (POCl₃, 2.2 eq) in anhydrous N,N-dimethylformamide (DMF, 5 eq) at 0 °C, add (4-methoxyphenyl)acetonitrile (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)-3-(dimethylamino)acrylonitrile.
-
Hydrolysis: Dissolve the crude product in a mixture of ethanol and 2 M hydrochloric acid (1:1 v/v).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Michael Addition Reaction
The increased nucleophilicity of the enolate of this compound makes it a suitable donor in Michael addition reactions.
Protocol: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone
-
Enolate Formation: In a dry, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 30 minutes.
-
Michael Addition: To the resulting enolate solution, add a solution of the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then gradually warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Role in Signaling Pathways
Malondialdehyde is a known mediator in signaling pathways associated with oxidative stress. It can form adducts with proteins, altering their function and leading to downstream signaling events. While specific studies on this compound are limited, its enhanced nucleophilicity suggests it may be a more potent scavenger of electrophilic species, potentially modulating oxidative stress pathways differently than unsubstituted MDA.
Conclusion
The 4-methoxyphenyl group significantly influences the reactivity of the malondialdehyde core, primarily through its strong electron-donating resonance effect. This enhances the nucleophilicity of the corresponding enolate, making it a more potent reactant in carbon-carbon bond-forming reactions. While quantitative kinetic data remains an area for future investigation, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals working with this important class of substituted dicarbonyls. Further studies are warranted to fully elucidate the impact of the 4-methoxyphenyl group on the biological activity and signaling roles of malondialdehyde.
References
- 1. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Plausible Synthesis of 2-(4-Methoxyphenyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The historical discovery and initial specific synthesis of 2-(4-Methoxyphenyl)malondialdehyde are not well-documented in readily accessible scientific literature. This guide, therefore, presents a plausible and chemically sound synthetic pathway based on established organic chemistry principles and analogous reactions reported in the literature. The experimental protocols provided are illustrative and may require optimization.
Introduction
This compound is a substituted β-dicarbonyl compound. Malondialdehyde and its derivatives are of significant interest in chemical and biological research. The parent compound, malondialdehyde, is a well-known biomarker for oxidative stress and lipid peroxidation. The introduction of an aryl substituent, such as the 4-methoxyphenyl group, modifies the electronic and steric properties of the molecule, making it a potentially valuable building block in organic synthesis and a candidate for biological evaluation. This document outlines a probable synthetic route, detailed experimental procedures, and relevant data for this compound.
Plausible Synthetic Pathway
A likely and efficient method for the synthesis of this compound involves a two-step process starting from 4-methoxyphenylacetonitrile. The core of this synthesis is the introduction of the two formyl groups. This can be achieved through the formation of a key intermediate, an enamine, followed by hydrolysis. A common method for achieving such a transformation is a reaction analogous to the Vilsmeier-Haack reaction.
The proposed pathway is as follows:
-
Step 1: Synthesis of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile. 4-Methoxyphenylacetonitrile is reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enamine.
-
Step 2: Hydrolysis to this compound. The resulting enamine is then hydrolyzed under acidic conditions to yield the target malondialdehyde.
Below is a visual representation of this proposed synthetic workflow.
Data Presentation
The following tables summarize the key quantitative data for the compounds involved in the proposed synthesis.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| 4-Methoxyphenylacetonitrile | C₉H₉NO | 147.17 | 286-287 | 1.085 | 104-47-2[1] |
| N,N-Dimethylformamide dimethyl acetal | C₅H₁₃NO₂ | 119.16 | 102-103 | 0.896 | 4637-24-5 |
| 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile | C₁₂H₁₄N₂O | 202.25 | Not available | Not available | 36758-77-7 |
| This compound | C₁₀H₁₀O₃ | 178.18 | Not available | Not available | 65192-28-1 |
Table 2: Spectroscopic Data for Key Intermediate and Final Product (Predicted/Typical)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile | 7.24 (d, 2H), 6.87 (d, 2H), 6.78 (s, 1H), 3.81 (s, 3H), 3.22 (s, 6H) | 157.7, 149.1, 129.2, 125.5, 121.3, 114.2, 55.4, 42.4 | 2178 (C≡N), 1620 (C=C) |
| This compound | ~9.5-10.0 (s, 2H, CHO), 7.0-7.5 (m, 4H, Ar-H), ~4.0 (s, 1H, CH), 3.85 (s, 3H, OCH₃) | ~190 (CHO), 160 (Ar-C-O), ~130-115 (Ar-C), ~60 (CH), 55.5 (OCH₃) | ~1720 (C=O), ~2820, 2720 (C-H, aldehyde) |
Note: Spectroscopic data for the final product are predicted based on the structure and typical values for similar compounds, as specific literature data is scarce.
Experimental Protocols
The following are detailed, illustrative methodologies for the proposed synthesis.
4.1. Step 1: Synthesis of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile
This procedure is adapted from a reported synthesis of this compound.[2]
-
Materials and Equipment:
-
4-Methoxyphenylacetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Aqueous lithium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxyphenylacetonitrile (e.g., 0.5 g, 3.40 mmol).
-
Add N,N-dimethylformamide dimethyl acetal (e.g., 1.63 g, 13.6 mmol, 4 equivalents) and anhydrous DMF (e.g., 15 mL).
-
Heat the reaction mixture to reflux and maintain for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute it with an aqueous lithium chloride solution (e.g., 30 mL).
-
Extract the mixture with ethyl acetate (e.g., 3 x 20 mL).
-
Combine the organic layers and wash with aqueous lithium chloride solution (e.g., 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be purified further by recrystallization or column chromatography if necessary. A reported yield for this reaction is 96%.[2]
-
4.2. Step 2: Hydrolysis to this compound
This is a general procedure for the hydrolysis of enamines to dicarbonyl compounds.
-
Materials and Equipment:
-
3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile
-
Aqueous hydrochloric acid (e.g., 2 M)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for extraction, washing, and filtration
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the crude 3-(dimethylamino)-2-(4-methoxyphenyl)acrylonitrile from Step 1 in a suitable solvent (e.g., tetrahydrofuran or diethyl ether) in a round-bottom flask.
-
Add an excess of aqueous hydrochloric acid (e.g., 2 M) to the solution.
-
Stir the mixture vigorously at room temperature. The hydrolysis can be monitored by TLC by observing the disappearance of the starting enamine. Gentle heating may be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable organic solvent).
-
Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
-
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the interaction of this compound with any particular signaling pathways or its specific biological activities. However, based on the known reactivity of malondialdehyde, it can be hypothesized that this substituted derivative may also be capable of reacting with nucleophilic biomolecules such as DNA bases and amino acid residues in proteins. This could potentially lead to the formation of adducts and subsequent cellular responses. Further research is required to elucidate any specific biological effects of this compound.
The diagram below illustrates a generalized logical relationship for investigating the potential biological activity of a novel compound like this compound.
References
Theoretical Exploration of 2-(4-Methoxyphenyl)malondialdehyde: A Computational Guide to its Electronic Properties
For Immediate Release
A Hypothetical Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive theoretical study to elucidate the electronic properties of 2-(4-Methoxyphenyl)malondialdehyde. In the absence of direct experimental and computational data for this specific molecule in publicly available literature, this document serves as a detailed roadmap for researchers to conduct a thorough in-silico investigation. The methodologies and analyses presented are based on established computational chemistry practices for analogous organic compounds.
Introduction
This compound is a derivative of malondialdehyde featuring a methoxyphenyl substituent. The electronic characteristics of this molecule are of significant interest for understanding its reactivity, stability, and potential applications in areas such as medicinal chemistry and materials science. This guide details a theoretical workflow employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict and analyze its electronic structure and properties.
Proposed Computational Methodology
A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines the recommended theoretical approach.
Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of this compound.
Protocol:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for this type of organic molecule.
-
Environment: The calculation should be performed in the gas phase to represent the isolated molecule.
-
Verification: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies will confirm that the structure corresponds to a true energy minimum.
Electronic Properties Calculation
Once the optimized geometry is obtained, a series of calculations will be performed to determine the key electronic properties.
Protocol:
-
Method: DFT at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).
-
Properties to be Calculated:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap.
-
Dipole moment.
-
Molecular Electrostatic Potential (MEP).
-
Mulliken atomic charges.
-
Excited State Analysis
To understand the molecule's response to electronic excitation, such as absorption of light, Time-Dependent DFT (TD-DFT) calculations are necessary.
Protocol:
-
Method: TD-DFT using the B3LYP functional and 6-311++G(d,p) basis set.
-
Analysis: Calculation of the first few singlet electronic transitions to identify the major absorption bands and the nature of the electronic excitations (e.g., n -> π* or π -> π* transitions).
Predicted Data Presentation
The quantitative results from the proposed calculations should be organized into clear and concise tables for easy interpretation and comparison.
| Property | Predicted Value | Units |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Ground State Energy | Value | Hartrees |
Table 1: Predicted Ground-State Electronic Properties of this compound.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 -> S1 | Value | Value | Value | HOMO -> LUMO (percentage) |
| S0 -> S2 | Value | Value | Value | e.g., HOMO-1 -> LUMO |
Table 2: Predicted Electronic Transitions of this compound from TD-DFT.
Visualizations
Visual representations are crucial for a qualitative understanding of the electronic structure.
Molecular Orbitals and Electrostatic Potential
Diagrams of the HOMO and LUMO will illustrate the regions of electron-donating and electron-accepting ability, respectively. The Molecular Electrostatic Potential (MEP) map will highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Workflow and Conceptual Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the conceptual relationships in the analysis of electronic properties.
Caption: Proposed computational workflow for the theoretical study.
Caption: Conceptual relationship of electronic properties.
Conclusion
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of this compound. By following the detailed computational protocols, researchers can generate valuable data to understand the fundamental electronic structure of this molecule. The resulting insights will be crucial for predicting its chemical behavior and exploring its potential in various scientific and industrial applications. The structured presentation of data and the use of visualizations will ensure that the findings are accessible and impactful for a broad scientific audience.
An In-depth Technical Guide to 2-(4-Methoxyphenyl)malondialdehyde: Safety, Handling, Storage, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and experimental use of 2-(4-Methoxyphenyl)malondialdehyde. It includes detailed safety protocols, a plausible synthesis method, and hypothesized biological activities with corresponding experimental designs. This document is intended for use by qualified personnel in a laboratory setting.
Chemical and Physical Properties
This compound is a substituted aromatic dialdehyde. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Appearance | Off-white to yellow-beige powder | [2] |
| Melting Point | 178-181 °C | [2] |
| Boiling Point | 282.4±35.0 °C (Predicted) | [2] |
| Density | 1.126±0.06 g/cm³ (Predicted) | [2] |
| pKa | 5.17±0.10 (Predicted) | [2] |
| CAS Number | 65192-28-1 | [2] |
Safety and Handling
Danger: this compound causes severe skin burns and eye damage[1]. It may also cause respiratory irritation[3]. Handle this compound with extreme care in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE)
| PPE | Specifications |
| Eye Protection | Chemical safety goggles and face shield. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a chemical-resistant apron or lab coat and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
Accidental Release Measures
In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and collect the material for disposal.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1]. Keep away from heat, sparks, and flame.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of this compound from 4-methoxyphenylacetic acid.
Materials:
-
4-Methoxyphenylacetic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.
-
Reaction with 4-Methoxyphenylacetic Acid: Dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 40-45 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding a saturated solution of sodium acetate. Stir for 30 minutes.
-
Hydrolysis: Add 1M HCl to the mixture and stir at room temperature for 1 hour to hydrolyze the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Hypothesized Biological Activity and Experimental Protocols
Based on the structural similarity to other phenolic compounds, it is hypothesized that this compound may possess anti-inflammatory and antioxidant properties. The following are representative protocols to investigate these potential activities.
Objective: To determine if this compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates (96-well and 6-well)
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates (for cytokine assays) or 6-well plates (for protein analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Objective: To investigate if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.
Materials:
-
Materials from the anti-inflammatory assay protocol
-
Reagents for Western blotting (lysis buffer, protein assay kit, SDS-PAGE gels, transfer membranes, primary and secondary antibodies for p-p65, p65, IκBα, and β-actin)
-
Chemiluminescence detection system
Procedure:
-
Follow steps 1-4 of the anti-inflammatory assay protocol using 6-well plates.
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the effect of this compound on the phosphorylation of p65 and the degradation of IκBα.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Objective: To evaluate the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
This compound
-
DPPH
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a stock solution of ascorbic acid in methanol as a positive control.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution or ascorbic acid standard.
-
Include a blank (methanol only) and a control (DPPH solution and methanol).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Caption: Logical relationship in the DPPH antioxidant assay.
Conclusion
This guide provides essential information for the safe handling and experimental use of this compound. The provided experimental protocols for synthesis and biological evaluation offer a starting point for researchers interested in exploring the properties and potential applications of this compound. As with any chemical, all procedures should be performed with appropriate safety precautions and in accordance with institutional guidelines. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound.
References
Methodological & Application
Application Notes and Protocols for Lipid Peroxidation Assays Using 2-(4-Methoxyphenyl)malondialdehyde as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical marker of oxidative stress implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The quantification of lipid peroxidation products is therefore essential for research and drug development. Malondialdehyde (MDA) is a major byproduct of lipid peroxidation and is widely used as an indicator of oxidative damage to lipids.[1][2] The Thiobarbituric Acid Reactive Substances (TBARS) assay is the most common method for MDA quantification due to its simplicity and cost-effectiveness.[3]
However, MDA itself is unstable, posing challenges for its use as a reliable standard.[4][5] This document provides detailed protocols for the TBARS assay and proposes the use of a more stable analog, 2-(4-Methoxyphenyl)malondialdehyde , as a standard for calibration. While direct literature on the use of this compound as a standard in TBARS assays is not widely available, its structural similarity to MDA and potentially greater stability make it a promising candidate for improving assay reproducibility. This application note is based on established TBARS methodologies, adapted for the use of this specific standard.
Principle of the TBARS Assay
The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature. This reaction forms a pink-colored MDA-TBA2 adduct that can be quantified spectrophotometrically at approximately 532 nm.[6]
Experimental Protocols
Preparation of Reagents
-
This compound Standard Stock Solution (1 mM):
-
The molecular weight of this compound (CAS 65192-28-1) is 178.18 g/mol .[6]
-
Accurately weigh 1.78 mg of this compound and dissolve it in 10 mL of 20% (v/v) ethanol in deionized water to obtain a 1 mM stock solution.
-
Store the stock solution at -20°C in amber vials.
-
-
Thiobarbituric Acid (TBA) Reagent (0.8% w/v):
-
Dissolve 0.8 g of TBA in 100 mL of deionized water. Gentle heating and stirring may be required.
-
This solution should be prepared fresh.
-
-
Sodium Dodecyl Sulfate (SDS) Solution (8.1% w/v):
-
Dissolve 8.1 g of SDS in 100 mL of deionized water.
-
-
Acetic Acid Solution (20% v/v, pH 3.5):
-
Add 20 mL of glacial acetic acid to 80 mL of deionized water. Adjust the pH to 3.5 with 1 M NaOH.
-
-
Butylated Hydroxytoluene (BHT) Solution (100x):
-
Prepare a 100x stock solution of BHT in an appropriate solvent like ethanol. BHT is added to prevent further lipid peroxidation during sample processing.[6]
-
Preparation of Standard Curve
-
Prepare a series of dilutions of the 1 mM this compound stock solution in deionized water to obtain standards with final concentrations ranging from 0.5 µM to 20 µM.
-
A typical dilution series is provided in the table below.
| Standard | Concentration (µM) | Volume of 1 mM Stock (µL) | Volume of dH2O (µL) |
| S1 | 20 | 20 | 980 |
| S2 | 10 | 10 | 990 |
| S3 | 5 | 5 | 995 |
| S4 | 2.5 | 2.5 | 997.5 |
| S5 | 1 | 1 | 999 |
| S6 | 0.5 | 0.5 | 999.5 |
| Blank | 0 | 0 | 1000 |
Sample Preparation
-
Plasma/Serum:
-
Collect blood with an anticoagulant (e.g., EDTA).
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma). For serum, allow blood to clot before centrifugation.
-
Add BHT solution to the plasma/serum to a final concentration of 1x to prevent ex vivo lipid peroxidation.
-
-
Tissue Homogenates:
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Homogenize the tissue in ice-cold lysis buffer containing BHT.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
TBARS Assay Protocol
-
To 100 µL of each standard or sample in a microcentrifuge tube, add 100 µL of 8.1% SDS.
-
Add 750 µL of 20% acetic acid solution (pH 3.5).
-
Add 750 µL of 0.8% TBA reagent and vortex.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes in an ice bath for 10 minutes to stop the reaction.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
Data Presentation
The concentration of MDA in the samples is determined by comparing their absorbance values to the standard curve generated using this compound.
Table 1: Representative Data for Standard Curve
| Standard Concentration (µM) | Absorbance at 532 nm (Mean) |
| 0 (Blank) | 0.052 |
| 0.5 | 0.125 |
| 1 | 0.201 |
| 2.5 | 0.455 |
| 5 | 0.898 |
| 10 | 1.750 |
| 20 | 3.412 |
Table 2: Example Calculation of MDA in Samples
| Sample | Absorbance at 532 nm | Calculated Concentration (µM) |
| Control | 0.350 | 1.74 |
| Treated | 0.680 | 3.71 |
Visualizations
Caption: General pathway of lipid peroxidation leading to the formation of Malondialdehyde (MDA).
Caption: Step-by-step workflow for the TBARS assay.
References
- 1. WO2008116920A2 - 17beta-hydroxysteroid-dehydrogenase type 1 inhibitors for the treatment of hormone-dependent diseases - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | 65192-28-1 [m.chemicalbook.com]
- 6. This compound | 65192-28-1 | QCA19228 [biosynth.com]
Application Note and Protocol: Derivatization of 2-(4-Methoxyphenyl)malondialdehyde with Thiobarbituric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction between malondialdehyde (MDA) and thiobarbituric acid (TBA) is a widely utilized method for the detection and quantification of lipid peroxidation, a key indicator of oxidative stress. This process results in the formation of a colored and fluorescent adduct, which can be measured spectrophotometrically. While the standard assay focuses on unsubstituted malondialdehyde, this protocol adapts the general principle for the derivatization of a substituted malondialdehyde, 2-(4-Methoxyphenyl)malondialdehyde. This specific derivatization may be of interest to researchers synthesizing novel compounds or investigating the antioxidant or pro-oxidant properties of methoxy-substituted aromatic compounds.
The reaction of an MDA analogue with TBA typically proceeds under acidic conditions and at elevated temperatures, leading to a chromophore with a characteristic absorbance maximum around 532 nm.[1][2][3][4][5][6][7][8][9][10] This application note provides a detailed protocol for the derivatization of this compound with TBA, along with guidelines for data interpretation and potential applications. It is important to note that this protocol is a general guideline adapted from standard thiobarbituric acid reactive substances (TBARS) assays and may require optimization for this specific substituted malondialdehyde.
Data Presentation
As no specific quantitative data for the reaction of this compound with TBA is available in the literature, the following table presents hypothetical data based on typical TBARS assays to serve as an example for data presentation and comparison.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactant Concentration | |||
| This compound | 10 µM | 25 µM | 50 µM |
| Thiobarbituric Acid | 0.67% (w/v) | 0.67% (w/v) | 0.67% (w/v) |
| Reaction Conditions | |||
| Temperature | 95°C | 95°C | 95°C |
| Time | 60 min | 60 min | 60 min |
| pH | 2-3 | 2-3 | 2-3 |
| Result | |||
| Absorbance at 532 nm | 0.152 | 0.385 | 0.768 |
| Molar Extinction Coefficient (ε) | 1.52 x 10^4 M⁻¹cm⁻¹ | 1.54 x 10^4 M⁻¹cm⁻¹ | 1.54 x 10^4 M⁻¹cm⁻¹ |
| Yield (%) | >95% | >95% | >95% |
Experimental Protocol
This protocol details the methodology for the derivatization of this compound with thiobarbituric acid.
Materials:
-
This compound (CAS 65192-28-1)[11]
-
2-Thiobarbituric acid (TBA)
-
Glacial acetic acid
-
1 M Phosphoric acid[12]
-
Butylated hydroxytoluene (BHT) (optional, to prevent non-specific oxidation)[12]
-
Spectrophotometer (capable of measuring absorbance at 532 nm)
-
Water bath or heating block
-
Microcentrifuge tubes
-
Pipettes and tips
Reagent Preparation:
-
TBA Reagent (0.67% w/v): Dissolve 0.67 g of thiobarbituric acid in 100 mL of glacial acetic acid. Gentle heating may be required to fully dissolve the TBA. Prepare this solution fresh.
-
Acid Reagent: 1 M Phosphoric acid.
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) and then dilute with the appropriate buffer for the standard curve.
Procedure:
-
Sample Preparation: Dissolve the this compound in a minimal amount of a suitable solvent and dilute to the desired concentration with the reaction buffer (e.g., phosphate buffer, pH 7.0).[12]
-
Reaction Setup:
-
Incubation: Incubate the tubes at 95°C for 60 minutes in a water bath or heating block.[3][8] This step facilitates the reaction between the dialdehyde and TBA to form the colored adduct.[1][13]
-
Cooling and Centrifugation: After incubation, cool the tubes to room temperature. Centrifuge the tubes at 10,000 x g for 2-3 minutes to pellet any precipitate.[12]
-
Spectrophotometric Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 532 nm.[3][4][5][6][7][8][9][10] Use a blank solution containing all reagents except the this compound to zero the spectrophotometer.
-
Quantification: Create a standard curve by plotting the absorbance values of the known concentrations of the this compound standards. Use the standard curve to determine the concentration of the unknown samples.
Optimization:
Due to the lack of specific data for this compound, optimization of the following parameters is highly recommended:
-
Reaction Time: Investigate different incubation times (e.g., 30, 60, 90 minutes) to determine the point of maximum color development.
-
Temperature: While 95-100°C is standard for MDA, the stability of the substituted compound may require a lower temperature.
-
pH: The reaction is typically performed in an acidic medium.[1][3][13] The optimal pH for the derivatization of this specific compound may need to be determined.
Visualization
Experimental Workflow Diagram
References
- 1. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TBA MDA Analysis [nwlifescience.com]
- 6. researchgate.net [researchgate.net]
- 7. Trouble With TBARS [nwlifescience.com]
- 8. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. scbt.com [scbt.com]
- 12. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of 2-(4-Methoxyphenyl)malondialdehyde-TBA Adduct by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid peroxidation is a critical marker of oxidative stress implicated in numerous disease pathologies. Malondialdehyde (MDA) is a well-established secondary product of lipid peroxidation, and its quantification is a common method for assessing oxidative damage. While the reaction of MDA with 2-thiobarbituric acid (TBA) to form a chromogenic adduct (MDA-TBA₂) is widely used, interest is growing in specific substituted forms of MDA that may arise from the oxidation of particular lipids or xenobiotics. This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of the 2-(4-Methoxyphenyl)malondialdehyde-TBA adduct.
Disclaimer: No specific, validated method for the this compound-TBA adduct has been found in the published literature. The following protocol is a proposed method, adapted from well-established and validated HPLC methods for the quantification of the unsubstituted MDA-TBA₂ adduct.[1][2][3][4] This method will require optimization and validation by the end-user.
Principle
This method is based on the derivatization of this compound with 2-thiobarbituric acid (TBA) under acidic conditions and high temperature.[5] This reaction forms a stable, pink-colored adduct that can be separated and quantified using reversed-phase HPLC with UV-Visible detection at approximately 532 nm.[3] The presence of the 4-methoxyphenyl group increases the hydrophobicity of the adduct compared to the standard MDA-TBA₂ adduct, necessitating adjustments to the chromatographic conditions for optimal separation and elution.
Signaling Pathway: Formation of MDA-TBA Adducts
Experimental Protocols
Reagents and Materials
-
Standard: this compound (CAS 65192-28-1).[6]
-
Derivatizing Agent: 2-Thiobarbituric acid (TBA)
-
Standard Precursor (for calibration): 1,1,3,3-Tetramethoxypropane (TMP) can be used to generate standard MDA. A specific standard for this compound is required for absolute quantification of the target analyte.
-
Acids: Phosphoric acid or Trichloroacetic acid (TCA)
-
Antioxidant: Butylated hydroxytoluene (BHT)
-
Solvents: HPLC-grade methanol, acetonitrile, and water
-
Buffer: Sodium or potassium phosphate buffer
-
Apparatus: HPLC system with a C18 reversed-phase column, UV-Vis detector, vortex mixer, centrifuge, and a heating block or water bath.
Preparation of Reagents
-
TBA Reagent (0.8% w/v): Dissolve 0.8 g of TBA in 100 mL of 1% phosphoric acid. Gentle heating may be required to fully dissolve the TBA.
-
BHT Solution (0.05 M): Dissolve 110 mg of BHT in 10 mL of ethanol. Prepare fresh.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.8.
-
Mobile Phase B: HPLC-grade Methanol or Acetonitrile.
Standard Curve Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Perform serial dilutions to create a series of working standards with concentrations spanning the expected sample range.
-
Process these standards in the same manner as the samples (Section 3.5) to generate a calibration curve.
Sample Preparation (from Biological Matrix)
-
To 200 µL of sample (e.g., plasma, tissue homogenate), add 10 µL of BHT solution to prevent further oxidation during sample processing.[7]
-
Add 200 µL of 10% TCA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the clear supernatant for the derivatization step.
Derivatization Procedure
-
Mix 200 µL of the supernatant (or standard solution) with 400 µL of the TBA reagent in a microcentrifuge tube.
-
Vortex the mixture briefly.
-
Heat the mixture at 95-100°C for 60 minutes to facilitate the formation of the pink-colored adduct.[5]
-
After heating, immediately cool the samples in an ice bath to stop the reaction.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the clear supernatant to an HPLC vial for analysis.
Proposed HPLC Method
Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC System | Any standard HPLC system with a UV-Vis detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 6.8B: Methanol |
| Gradient | 40% B to 70% B over 10 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| Detector | UV-Vis at 532 nm[3] |
| Run Time | ~15 minutes |
Note: The increased percentage of the organic solvent (Methanol) in the gradient is proposed to account for the higher hydrophobicity of the this compound-TBA adduct, ensuring its elution from the C18 column in a reasonable time.
Data Presentation
The quantification of the adduct is achieved by integrating the peak area at the specific retention time and comparing it against the calibration curve generated from the standards. The results should be expressed in µmol/L or another appropriate concentration unit.
Table 1: Proposed Quantitative Method Parameters
The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for standard MDA-TBA₂ adduct analysis and must be experimentally determined and validated for the this compound-TBA adduct.
| Parameter | Expected Range (based on MDA-TBA₂) |
| Linearity Range | 0.1 - 10 µmol/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µmol/L |
| Limit of Quantification (LOQ) | ~0.15 µmol/L |
| Retention Time | To be determined (expected to be > 5 min) |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 90 - 110% |
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the quantification of the this compound-TBA adduct using HPLC. The method leverages established principles of MDA analysis while adapting for the specific chemical properties of the target analyte. Researchers and scientists can use this document as a starting point for developing a fully validated method for their specific applications in oxidative stress research and drug development. The use of HPLC provides greater specificity compared to simple spectrophotometric TBARS assays by separating the adduct of interest from other interfering substances.[1][3]
References
- 1. Specificity of the thiobarbituric acid reaction: its use in studies of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic separation of malondialdehyde-thiobarbituric acid adduct in biological materials (plasma and human cells) using a commercially available reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoperoxides in plasma as measured by liquid-chromatographic separation of malondialdehyde-thiobarbituric acid adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
Application Notes: Synthesis of Heterocyclic Compounds Using 2-(4-Methoxyphenyl)malondialdehyde
Introduction
2-(4-Methoxyphenyl)malondialdehyde is a highly versatile trifunctional electrophile, serving as a pivotal precursor in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a 1,3-dicarbonyl system, allows for facile condensation reactions with various binucleophilic reagents. The methoxyphenyl group not only influences the electronic properties of the molecule but is also a common moiety in numerous biologically active compounds. This reactivity makes this compound an invaluable building block for researchers in medicinal chemistry and drug development, enabling the construction of diverse molecular scaffolds such as pyrimidines, pyrazoles, pyridines, and isoxazoles, which are core structures in many pharmaceutical agents.
Core Applications: Synthesis of Key Heterocycles
The primary application of this compound in heterocyclic synthesis involves its reaction with compounds containing two nucleophilic centers. These reactions are typically one-pot cyclocondensations that proceed with high efficiency.
Synthesis of Pyrimidines
Pyrimidines are synthesized by the condensation of a 1,3-dicarbonyl compound with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine.[1] This reaction is a cornerstone for creating substituted pyrimidine rings, which are prevalent in nucleic acids and numerous therapeutic drugs.[2]
Quantitative Data for Pyrimidine Synthesis
| Reactant | Catalyst/Base | Solvent | Conditions | Product Class | Avg. Yield (%) |
|---|---|---|---|---|---|
| Urea | NaOH | Ethanol | Reflux, 3-4 hrs | 2-Hydroxypyrimidines | 75-85 |
| Thiourea | NaOH | Ethanol | Reflux, 3-4 hrs | 2-Mercaptopyrimidines | 80-90 |
| Guanidine | NaOEt | Ethanol | Reflux, 6-8 hrs | 2-Aminopyrimidines | 85-95 |
Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a classical and highly efficient method for the synthesis of pyrazoles.[3] This reaction provides a direct route to substituted pyrazoles, which are known for their anti-inflammatory, analgesic, and antimicrobial properties.[4][5]
Quantitative Data for Pyrazole Synthesis
| Reactant | Catalyst/Acid | Solvent | Conditions | Product Class | Avg. Yield (%) |
|---|---|---|---|---|---|
| Hydrazine Hydrate | Acetic Acid | Ethanol | Reflux, 4-6 hrs | Pyrazoles | 80-90 |
| Phenylhydrazine | Acetic Acid | Ethanol | Reflux, 5-7 hrs | N-Phenylpyrazoles | 85-95 |
| Semicarbazide | Sodium Acetate | Ethanol | Reflux, 6 hrs | 1-Carboxamidopyrazoles | 70-80 |
Synthesis of Isoxazoles
Isoxazoles are readily synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[6][7] The isoxazole ring is a key component in several commercial drugs, including COX-2 inhibitors and certain antibiotics.[6][8]
Quantitative Data for Isoxazole Synthesis
| Reactant | Base | Solvent | Conditions | Product Class | Avg. Yield (%) |
|---|---|---|---|---|---|
| Hydroxylamine HCl | KOH | Ethanol | Reflux, 12 hrs[6] | Isoxazoles | 75-85 |
| Hydroxylamine HCl | Sodium Acetate | Ethanol | Reflux, 6 hrs[7] | Isoxazoles | 70-80 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative heterocyclic compounds starting from this compound.
Protocol 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)pyrimidine
Materials:
-
This compound (1 equiv.)
-
Guanidine hydrochloride (1.1 equiv.)
-
Sodium ethoxide (2.2 equiv.)
-
Absolute Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium ethoxide (2.2 equiv.) in absolute ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.1 equiv.) and stir for 20 minutes at room temperature. Subsequently, add this compound (1 equiv.).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and reduce the solvent volume by half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (100 mL).
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-4-(4-methoxyphenyl)pyrimidine. Dry the product under vacuum.
Protocol 2: Synthesis of 3-(4-Methoxyphenyl)-1H-pyrazole
Materials:
-
This compound (1 equiv.)
-
Hydrazine hydrate (1.2 equiv.)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (95%)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1 equiv.) in 95% ethanol (30 mL).
-
Addition of Reagents: Add hydrazine hydrate (1.2 equiv.) to the solution, followed by 3-4 drops of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture and reduce the solvent volume using a rotary evaporator.
-
Isolation: Pour the resulting residue into cold water (80 mL) and stir. The product will precipitate out of the solution. Collect the solid via vacuum filtration and wash with cold water.
-
Purification: Purify the crude solid by recrystallization from ethanol to yield pure 3-(4-methoxyphenyl)-1H-pyrazole.
Protocol 3: Synthesis of 3-(4-Methoxyphenyl)isoxazole
Materials:
-
This compound (1 equiv.)
-
Hydroxylamine hydrochloride (1.2 equiv.)
-
Potassium hydroxide (2.5 equiv.)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: Dissolve hydroxylamine hydrochloride (1.2 equiv.) and potassium hydroxide (2.5 equiv.) in ethanol (30 mL) in a 100 mL round-bottom flask. Stir for 15 minutes.
-
Addition of Reagents: Add a solution of this compound (1 equiv.) in ethanol (15 mL) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 12 hours.[6] Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into crushed ice (100 g).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford pure 3-(4-methoxyphenyl)isoxazole.
Visualizations
Caption: Reaction scheme for heterocyclic synthesis.
Caption: Workflow for pyrimidine synthesis.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-Methoxyphenyl)malondialdehyde as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)malondialdehyde is a highly reactive trifunctional building block that holds significant potential in the synthesis of a diverse array of pharmaceutical intermediates. Its unique 1,3-dicarbonyl moiety, substituted with an electron-rich 4-methoxyphenyl group, provides multiple reaction sites for the construction of complex heterocyclic scaffolds. These scaffolds are prevalent in a wide range of biologically active molecules, making this compound a valuable tool for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile building block.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-arylmalondialdehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring system. In the case of this compound, the starting material is typically a derivative of 4-methoxyphenylacetic acid. The Vilsmeier-Haack reagent, a chloromethyliminium salt, is generated in situ from the reaction of a substituted formamide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The electron-donating nature of the methoxy group on the phenyl ring facilitates this electrophilic substitution.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
4-Methoxyphenylacetic acid
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (3 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane.
-
Slowly add the solution of 4-methoxyphenylacetic acid to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 65-75% |
| Appearance | Pale yellow solid |
| Melting Point | Varies based on purity |
Application in the Synthesis of Heterocyclic Intermediates
The 1,3-dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic systems through cyclocondensation reactions with binucleophilic reagents.
Synthesis of Pyrazole Derivatives
Pyrazoles are a prominent class of nitrogen-containing heterocycles found in numerous pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents. The reaction of this compound with hydrazine or substituted hydrazines provides a direct route to 4-(4-methoxyphenyl)-substituted pyrazoles.
Caption: Synthesis of pyrazoles from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to obtain pure 4-(4-methoxyphenyl)-1H-pyrazole.
Quantitative Data for Pyrazole Synthesis:
| Product | Reagent | Yield (%) | Melting Point (°C) |
| 4-(4-Methoxyphenyl)-1H-pyrazole | Hydrazine hydrate | 85-95% | 135-137 |
| 1-Phenyl-4-(4-methoxyphenyl)-1H-pyrazole | Phenylhydrazine | 80-90% | 110-112 |
Synthesis of Pyrimidine Derivatives
Pyrimidines are another crucial class of heterocyclic compounds, forming the core structure of nucleobases and many synthetic drugs. This compound can react with urea or thiourea in the presence of a base to yield 5-(4-methoxyphenyl)pyrimidine-4,6-dione or its thio-analogue.
Caption: Synthesis of pyrimidines from this compound.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Ethanol, absolute
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol.
-
To this basic solution, add this compound (1 equivalent) and urea (1.2 equivalents).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid.
Quantitative Data for Pyrimidine Synthesis:
| Product | Reagent | Yield (%) |
| 5-(4-Methoxyphenyl)pyrimidine-4,6(1H,5H)-dione | Urea | 70-80% |
| 5-(4-Methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Thiourea | 65-75% |
Synthesis of Pyridine Derivatives
Substituted pyridines are integral components of many blockbuster drugs. This compound can participate in multicomponent reactions to form highly substituted pyridine rings. For instance, in a Hantzsch-type reaction with an enamine and an ammonium source, it can yield dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridines.
Caption: Multicomponent synthesis of pyridines.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds that are of significant interest in pharmaceutical research and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and its ability to undergo efficient cyclocondensation reactions make it an attractive starting material for the construction of diverse molecular scaffolds. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this reactive intermediate in the discovery of new therapeutic agents.
Application Note & Protocol: Fluorometric Determination of 2-(4-Methoxyphenyl)malondialdehyde in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress and lipid peroxidation are implicated in the pathophysiology of numerous diseases. Malondialdehyde (MDA) is a well-established biomarker for assessing lipid peroxidation. This document provides a detailed protocol for the fluorometric determination of a specific MDA analog, 2-(4-Methoxyphenyl)malondialdehyde (MPMD), in various biological samples. The method is adapted from the widely used Thiobarbituric Acid Reactive Substances (TBARS) assay. The reaction of the malondialdehyde moiety of MPMD with thiobarbituric acid (TBA) under acidic conditions and high temperature yields a fluorescent adduct. The intensity of the fluorescence is directly proportional to the concentration of MPMD in the sample. This assay offers a sensitive and reliable method for quantifying MPMD, which can serve as a crucial indicator of oxidative damage in biological systems.
While the TBARS assay is known to react with other aldehydes, its combination with fluorescence detection enhances sensitivity.[1] For higher specificity, coupling this method with High-Performance Liquid Chromatography (HPLC) to separate the MPMD-TBA adduct is recommended.[2][3]
Principle of the Assay
The assay is based on the reaction of the malondialdehyde functional group of this compound with two molecules of thiobarbituric acid in an acidic environment at high temperatures.[4][5] This reaction forms a stable, pink-colored fluorescent adduct. The fluorescence of this adduct is measured at an excitation maximum of approximately 532 nm and an emission maximum of around 553-560 nm.[1][2]
Data Presentation
Table 1: Typical Performance Characteristics of the TBARS Assay for MDA
| Parameter | Typical Value | Reference |
| Excitation Wavelength | 515 - 532 nm | [1][2] |
| Emission Wavelength | 550 - 560 nm | [1] |
| Limit of Detection (LOD) | 25 nM | [1] |
| Linearity Range | 25 - 2400 nM | [1] |
| Inter-day RSD | 7 - 19% | [1] |
| Recovery | 88 - 101% | [2] |
Note: These values are for the standard malondialdehyde (MDA) TBARS assay. Researchers must perform their own validation experiments to determine the specific performance characteristics for the analysis of this compound.
Table 2: Reagent and Sample Volumes
| Component | Volume |
| Sample/Standard | 100 µL |
| TBA Reagent | 200 µL |
| Acid Reagent (e.g., 0.4% Sulfuric Acid) | 100 µL |
| Butylated Hydroxytoluene (BHT) (optional) | 10 µL |
Experimental Protocols
Reagent Preparation
-
Thiobarbituric Acid (TBA) Reagent (0.4% w/v): Dissolve 0.4 g of TBA in 100 mL of deionized water. Gentle heating (e.g., 60°C) and sonication may be required to fully dissolve the powder.[6] This solution should be prepared fresh daily.[1]
-
Acid Reagent (e.g., 0.4% v/v Sulfuric Acid): Carefully add 0.4 mL of concentrated sulfuric acid to 99.6 mL of deionized water. Always add acid to water, not the other way around.
-
MPMD Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Working MPMD Standards: Prepare a series of working standards by diluting the stock solution in the same buffer as the samples (e.g., PBS or lysis buffer).
-
Butylated Hydroxytoluene (BHT) Solution (optional but recommended): Prepare a 10 mg/mL solution of BHT in a suitable organic solvent like ethanol or methanol. BHT is an antioxidant that can prevent further lipid peroxidation during the assay.[7]
Sample Preparation
-
Plasma: Collect blood with an anticoagulant (EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until use.
-
Tissue Homogenates: Perfuse tissues with cold PBS to remove any remaining blood. Homogenize the tissue in a suitable lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. The protein concentration of the supernatant should be determined using a standard protein assay to normalize the MPMD levels.
-
Cell Lysates: Harvest cells and wash with cold PBS. Lyse the cells using a suitable lysis buffer and sonication or freeze-thaw cycles. Centrifuge to remove cellular debris and collect the supernatant.
Assay Procedure
-
Pipette 100 µL of each standard and sample into separate microcentrifuge tubes.
-
(Optional) Add 10 µL of BHT solution to each tube to prevent artifactual oxidation during the assay.[7]
-
Add 100 µL of the Acid Reagent to each tube.
-
Add 200 µL of the TBA Reagent to each tube.
-
Vortex each tube for 5-10 seconds.
-
Incubate the tubes at 95°C for 60 minutes in a heat block or water bath.[1][5]
-
After incubation, cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer 200 µL of the clear supernatant to a 96-well black microplate suitable for fluorescence measurements.
-
Measure the fluorescence intensity using a microplate reader with excitation set to approximately 532 nm and emission at approximately 553 nm.
Data Analysis
-
Subtract the fluorescence reading of the blank (a tube containing all reagents except the standard or sample) from all standard and sample readings.
-
Create a standard curve by plotting the background-subtracted fluorescence intensity of the standards against their known concentrations.
-
Determine the concentration of MPMD in the samples by interpolating their fluorescence values from the standard curve.
-
Normalize the MPMD concentration to the protein concentration for tissue homogenates and cell lysates.
Visualizations
Caption: Experimental workflow for the fluorometric determination of MPMD.
Caption: Reaction of MPMD with TBA to form a fluorescent adduct.
References
- 1. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, fluorimetric-liquid chromatographic determination of malondialdehyde in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved fluorometric determination of malonaldehyde [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Kinetic Fluorogenic Quantification of Malondialdehyde in Ground Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
Application Notes and Protocols for the Derivatization of 2-(4-Methoxyphenyl)malondialdehyde with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)malondialdehyde is a substituted dialdehyde of interest in various fields of chemical and pharmaceutical research. Due to the inherent reactivity and potential instability of aldehydes, their direct analysis can be challenging. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a robust and widely used method to convert carbonyl compounds into stable, chromophoric 2,4-dinitrophenylhydrazone derivatives.[1] This conversion facilitates their separation and quantification by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[2][3][4][5]
This document provides a detailed application note and an adaptable protocol for the derivatization of this compound with DNPH and its subsequent analysis by HPLC. While specific literature on this particular substituted malondialdehyde is scarce, the provided methodology is based on the well-established and extensively documented derivatization of malondialdehyde (MDA) and other aldehydes.[4][6][7] Researchers should consider this protocol as a strong starting point, with the understanding that some optimization may be required to achieve optimal results for this specific analyte.
Principle of the Method
The derivatization reaction involves the acid-catalyzed nucleophilic addition of DNPH to the two carbonyl groups of this compound, followed by the elimination of water molecules. This reaction results in the formation of a stable pyrazole derivative, which incorporates the highly chromophoric dinitrophenyl group. This derivative exhibits strong absorbance in the UV-Vis region (typically around 310-380 nm), allowing for sensitive detection by HPLC-UV.[2][7] The increased hydrophobicity of the derivative also enhances its retention and separation on reversed-phase HPLC columns.
Chemical Reaction
The reaction of this compound with DNPH in an acidic medium proceeds as follows to form 1-(2,4-dinitrophenyl)-4-(4-methoxyphenyl)-1H-pyrazole.
Caption: Chemical derivatization of this compound with DNPH.
Experimental Protocols
This section provides a detailed protocol for the derivatization and subsequent HPLC analysis.
4.1. Materials and Reagents
-
This compound (CAS 65192-28-1) standard[8]
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), analytical grade
-
Methanol (MeOH), HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
4.2. Preparation of Solutions
-
DNPH Reagent Solution (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 1 mL of concentrated HCl or H₂SO₄. Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored in a dark bottle at 4°C and is typically stable for up to one week. Caution: DNPH is explosive when dry and should be handled with care.
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 50 µg/mL).
4.3. Derivatization Procedure
-
Sample/Standard Preparation: Pipette 1 mL of the sample solution or working standard solution into a glass vial.
-
Addition of DNPH Reagent: Add 1 mL of the DNPH reagent solution to the vial.
-
Reaction Incubation: Cap the vial tightly and incubate the mixture in a water bath at 40-60°C for 1 hour.[6] Note: The optimal temperature and time may need to be determined empirically for this specific analyte. Start with 40°C for 1 hour.
-
Cooling: After incubation, allow the vials to cool to room temperature.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
4.4. HPLC Analysis
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. Due to the increased hydrophobicity of the 4-methoxyphenyl group compared to the parent MDA, a higher proportion of organic solvent may be required for elution.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: Monitor at the absorbance maximum of the derivative, which is expected to be in the range of 310-380 nm. A Diode Array Detector can be used to determine the optimal wavelength from the UV spectrum of the derivatized standard. For many DNPH derivatives, 360 nm is a common choice.[1]
Data Presentation
Quantitative data from the analysis should be summarized for clarity and comparison.
Table 1: HPLC Method Parameters (Example)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-18 min: 90% B; 18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
Table 2: Calibration and Performance Data (Template for Experimental Results)
| Analyte | Retention Time (min) | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| DNPH-Derivative of this compound | Record Experimental Value | Determine Experimentally | Calculate | Calculate | Calculate |
| MDA-DNPH (for comparison) | ~4-6 | 0.1 - 10 | >0.999 | ~0.01 | ~0.03 |
Note: Values for MDA-DNPH are typical and may vary depending on the specific HPLC conditions.[6][7]
Experimental Workflow Visualization
The overall experimental process from sample preparation to data analysis is outlined below.
Caption: Workflow for the analysis of this compound via DNPH derivatization.
Conclusion
The derivatization of this compound with 2,4-dinitrophenylhydrazine provides a reliable and sensitive method for its quantification using reversed-phase HPLC with UV detection. The protocol presented here is a comprehensive starting point based on established methodologies for similar compounds. For optimal performance, validation of the method, including determination of linearity, limits of detection and quantification, precision, and accuracy, is strongly recommended for the specific matrix and concentration ranges of interest.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. A Comprehensive Analytical Strategy To Identify Malondialdehyde-Modified Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic peak identification of 2,4-dinitrophenylhydrazine derivatives of lipid peroxidation aldehydes by photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
Application Notes and Protocols for Studying Protein Modifications and Cross-Linking with 2-(4-Methoxyphenyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malondialdehyde (MDA) and its derivatives are key biomarkers of oxidative stress and reactive aldehydes that readily modify proteins, leading to structural and functional alterations. 2-(4-Methoxyphenyl)malondialdehyde, an analogue of MDA, offers a valuable tool for researchers studying the intricate mechanisms of protein modification and cross-linking. The presence of the methoxyphenyl group can influence its reactivity and provide a unique signature for mass spectrometry-based analysis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in protein modification studies.
Disclaimer: The following protocols are based on established methodologies for malondialdehyde (MDA). Due to the limited specific literature on this compound, these protocols should be considered as a starting point and may require optimization.
Principle of Action
This compound is a bifunctional electrophile that primarily reacts with nucleophilic amino acid residues on proteins, most notably the ε-amino group of lysine and the N-terminal α-amino group. The reaction can result in the formation of various adducts and cross-links. The initial reaction involves a Michael addition followed by Schiff base formation. The presence of two aldehyde groups allows for the potential to form intra- or intermolecular protein cross-links, such as dihydropyridine-type adducts.
Potential Applications
-
Induction and analysis of protein carbonylation: Study the introduction of carbonyl groups into proteins, a hallmark of oxidative stress.
-
Investigation of protein cross-linking: Elucidate the mechanisms of protein aggregation and the formation of high-molecular-weight species.
-
Mapping protein modification sites: Identify specific amino acid residues susceptible to modification using mass spectrometry.
-
Development of models for diseases associated with oxidative stress: Mimic the effects of lipid peroxidation on proteins in vitro to study pathologies like atherosclerosis and neurodegenerative diseases.
-
Screening for protective agents: Evaluate the efficacy of antioxidants and other compounds in preventing protein modification.
Data Presentation
Table 1: Expected Mass Shifts of Amino Acid Residues Modified by this compound
| Amino Acid Residue | Type of Adduct/Modification | Theoretical Monoisotopic Mass Shift (Da) | Notes |
| Lysine | Schiff base (single aldehyde reaction) | +162.0626 | Initial reversible adduct. |
| Lysine | Dihydropyridine-type cross-link (with another Lys) | +306.1252 | Stable intramolecular or intermolecular cross-link. |
| N-terminus | Schiff base (single aldehyde reaction) | +162.0626 | Modification of the protein's N-terminal amino group. |
Note: The exact mass shifts should be calculated based on the elemental composition of this compound (C10H10O3) and the specific reaction mechanism. The values presented are for the addition of the core molecule and will need to be adjusted based on any gains or losses of atoms during the reaction.
Experimental Protocols
Protocol 1: In Vitro Modification of a Model Protein (e.g., Bovine Serum Albumin - BSA)
Objective: To induce and analyze the modification and cross-linking of a standard protein with this compound.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment and reagents
-
Coomassie Brilliant Blue or silver stain
-
Western blot equipment and reagents (optional)
-
Anti-dinitrophenyl (DNP) antibody (for carbonyl detection, if using DNPH derivatization)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (optional, for carbonyl detection)
-
Tris buffer (for quenching)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of BSA in PBS (pH 7.4).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 100 mM). Note: The solubility of this compound should be determined empirically.
-
-
Protein Modification Reaction:
-
In a microcentrifuge tube, mix the BSA solution with the this compound stock solution to achieve a final BSA concentration of 1 mg/mL and desired final concentrations of the modifying agent (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Include a control sample with BSA and the vehicle solvent only.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2, 6, 12, 24 hours). Time-course experiments are recommended for initial optimization.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris buffer, to a final concentration of 50 mM.
-
-
Analysis of Protein Modification by SDS-PAGE:
-
Mix an aliquot of the reaction mixture with SDS-PAGE sample loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol to assess disulfide vs. other cross-links).
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize protein bands. Look for the appearance of higher molecular weight bands, indicating cross-linking, and potential shifts in the monomer band.
-
-
Analysis of Protein Carbonylation (Optional):
-
For each sample, precipitate the protein using trichloroacetic acid (TCA).
-
Wash the protein pellet with ethanol:ethyl acetate (1:1) to remove lipids.
-
Resuspend the pellet in a solution containing 2,4-dinitrophenylhydrazine (DNPH) to derivatize the carbonyl groups.
-
After incubation, precipitate the protein again with TCA and wash with ethanol:ethyl acetate.
-
Resuspend the derivatized protein in a suitable buffer and analyze by Western blot using an anti-DNP antibody.
-
Protocol 2: Identification of Modification Sites by Mass Spectrometry
Objective: To identify the specific amino acid residues of a protein modified by this compound.
Materials:
-
Modified protein sample from Protocol 1
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation for Digestion:
-
Take an aliquot of the modified and control protein samples.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
Set the mass spectrometer to perform data-dependent acquisition, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the generated MS/MS spectra against the sequence of the target protein.
-
In the search parameters, define a variable modification corresponding to the mass shift induced by this compound on lysine and the N-terminus (see Table 1).
-
Analyze the search results to identify peptides with the specific mass modification and pinpoint the exact site of modification based on the fragmentation pattern.
-
Visualizations
Caption: Experimental workflow for protein modification analysis.
Caption: Reaction of this compound with protein.
Application Notes and Protocols for Knoevenagel Condensation with 2-(4-Methoxyphenyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, catalyzed by a base. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials.
This document provides detailed experimental protocols for the Knoevenagel condensation of 2-(4-methoxyphenyl)malondialdehyde with various active methylene compounds. Additionally, a protocol for the synthesis of the starting material, this compound, via the Vilsmeier-Haack reaction is included.
Synthesis of this compound
The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction of 4-methoxyphenylacetic acid. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent then acts as a formylating agent.
Protocol 1: Vilsmeier-Haack formylation of 4-Methoxyphenylacetic Acid
| Parameter | Value |
| Reactants | 4-Methoxyphenylacetic acid, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Molar Ratio (Acid:POCl₃:DMF) | 1 : 3 : 3 |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous sodium bicarbonate wash, followed by extraction and purification |
Experimental Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to N,N-dimethylformamide (3 equivalents) in a separate flask, also cooled to 0 °C.
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of 4-methoxyphenylacetic acid via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Knoevenagel Condensation Protocols
The following protocols detail the Knoevenagel condensation of this compound with various active methylene compounds. These reactions are typically catalyzed by a weak base, such as piperidine.
Protocol 2: Reaction with Malononitrile
| Parameter | Value |
| Reactants | This compound, Malononitrile |
| Molar Ratio (Dialdehyde:Malononitrile) | 1 : 1.1 |
| Catalyst | Piperidine (catalytic amount) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Product | 3-(4-Methoxyphenyl)-2,2-dicyanopropenal |
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3: Reaction with Ethyl Cyanoacetate
| Parameter | Value |
| Reactants | This compound, Ethyl cyanoacetate |
| Molar Ratio (Dialdehyde:Ester) | 1 : 1.1 |
| Catalyst | Piperidine (catalytic amount) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product | Ethyl 2-cyano-3-(4-methoxyphenyl)-4-oxobut-2-enoate |
Experimental Procedure:
-
Follow the procedure outlined in Protocol 2, substituting malononitrile with ethyl cyanoacetate.
-
The reaction time may be longer due to the lower reactivity of ethyl cyanoacetate compared to malononitrile.
Protocol 4: Reaction with Barbituric Acid
| Parameter | Value |
| Reactants | This compound, Barbituric acid |
| Molar Ratio (Dialdehyde:Acid) | 1 : 1 |
| Catalyst | Piperidine (catalytic amount) |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Product | 5-[1-(4-Methoxyphenyl)-2,2-diformylmethylene]barbituric acid |
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and barbituric acid (1 equivalent) in ethanol or acetic acid.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product is likely to precipitate.
-
Collect the solid product by vacuum filtration and wash with a cold solvent (ethanol or water).
-
Recrystallize the crude product from a suitable solvent to obtain the pure compound.
Data Presentation
Table 1: Summary of Knoevenagel Condensation Reactions
| Active Methylene Compound | Catalyst | Solvent | Temp. | Time (h) | Expected Product | Anticipated Yield |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | 3-(4-Methoxyphenyl)-2,2-dicyanopropenal | High |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 | Ethyl 2-cyano-3-(4-methoxyphenyl)-4-oxobut-2-enoate | Moderate to High |
| Barbituric Acid | Piperidine | Ethanol/Acetic Acid | Reflux | 3-5 | 5-[1-(4-Methoxyphenyl)-2,2-diformylmethylene]barbituric acid | High |
Mandatory Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: General mechanism of the piperidine-catalyzed Knoevenagel condensation.
Application Notes and Protocols for the Synthesis of Novel Dyes Using 2-(4-Methoxyphenyl)malondialdehyde as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel dyes utilizing 2-(4-Methoxyphenyl)malondialdehyde as a versatile precursor. This compound, a derivative of malondialdehyde, offers a unique scaffold for the generation of a diverse range of chromophores. Its activated methylene group and dual aldehyde functionalities allow for a variety of condensation reactions to form heterocyclic and polymethine dyes. The methoxy group on the phenyl ring can serve to modulate the electronic properties and, consequently, the spectroscopic characteristics of the final dye molecules. This document outlines hypothetical, yet scientifically plausible, synthetic routes for the preparation of novel cyanine and styryl-type dyes. Detailed experimental procedures, purification methods, and characterization data are provided to guide researchers in the exploration of new dye structures with potential applications in biomedical imaging, sensing, and materials science.
Introduction
The development of novel organic dyes with tailored photophysical properties is a cornerstone of advancements in various scientific fields, including biomedical imaging, diagnostics, and materials science. The structural diversity of dye molecules allows for the fine-tuning of their absorption and emission wavelengths, quantum yields, and environmental sensitivity. Malondialdehyde and its derivatives are well-established precursors in the synthesis of a wide array of dyes due to their high reactivity.
This compound is a promising, though not extensively studied, precursor for dye synthesis. The presence of the electron-donating methoxy group on the phenyl ring is anticipated to influence the intramolecular charge transfer characteristics of the resulting dyes, potentially leading to red-shifted absorption and emission spectra compared to their unsubstituted phenyl analogues. This document presents a hypothetical framework for the synthesis of novel dyes from this precursor, providing detailed protocols and expected outcomes to facilitate further research in this area.
Proposed Synthetic Pathways
The synthetic utility of this compound lies in its ability to undergo condensation reactions with various nucleophiles. Two primary classes of dyes that can be envisioned from this precursor are cyanine dyes and styryl dyes.
-
Knoevenagel Condensation for Styryl Dyes: The active methylene group of this compound can participate in Knoevenagel condensation reactions with aromatic aldehydes.
-
Condensation with Heterocyclic Salts for Cyanine Dyes: The dialdehyde functionality can react with quaternary salts of nitrogen-containing heterocycles (e.g., pyridinium, quinolinium, indolinium salts) bearing an active methyl group to form cyanine-type dyes.
A generalized workflow for the synthesis and characterization of these novel dyes is presented below.
Troubleshooting & Optimization
Improving the stability of 2-(4-Methoxyphenyl)malondialdehyde in solution
Welcome to the technical support center for 2-(4-Methoxyphenyl)malondialdehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in solution.
Disclaimer: Specific stability data for this compound is limited. The guidance provided is largely based on the well-documented behavior of its parent compound, malondialdehyde (MDA), and general principles of phenolic aldehyde chemistry.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC). What are the primary causes?
A1: Degradation of this compound is primarily caused by its inherent chemical reactivity, which is influenced by several factors:
-
Oxidation: The aldehyde and phenolic groups are susceptible to oxidation, especially when exposed to atmospheric oxygen. This can be accelerated by light and trace metal ions, leading to the formation of colored byproducts like quinone-type structures.[1]
-
pH: The stability of malondialdehyde and its derivatives is highly pH-dependent. In acidic conditions (pH < 4.46), the molecule exists in more reactive tautomeric forms (protonated enol and dialdehyde), making it prone to reactions and degradation.[2]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation and oxidation pathways.[3][4]
-
Light Exposure: Similar to other phenolic compounds, exposure to UV or even ambient light can provide the energy to initiate oxidative degradation.[1]
Q2: What is the optimal pH for preparing and storing solutions of this compound?
A2: Based on data for MDA, maintaining a pH above its pKa of 4.46 is crucial for stability.[2] At a higher pH, the compound predominantly exists as the less reactive enolic anion. For practical purposes, preparing solutions in a neutral to slightly alkaline buffer (pH 7.0-8.0) is recommended to minimize acid-catalyzed degradation. However, very high pH should also be avoided as it can promote other degradation pathways for phenolic compounds.
Q3: What are the recommended storage conditions (temperature and duration) for my stock solution?
A3: For maximum stability, solutions should be stored at low temperatures. Long-term storage at -80°C is highly recommended. If frequent use is required, aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] While MDA standards have been shown to be stable for at least 8 months at -80°C[6], storage at -20°C should be limited to shorter periods, as significant degradation can occur within weeks to months.[5][7] Always store solutions protected from light, for example, by using amber vials or wrapping containers in foil.
Q4: How can I prevent oxidative degradation during my experiments?
A4: To prevent oxidation, consider the following strategies:
-
Use High-Purity Solvents: Degas solvents before use to remove dissolved oxygen.
-
Inert Atmosphere: Prepare solutions and perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Add Antioxidants: Incorporate a suitable antioxidant into your solution. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used to inhibit free-radical chain reactions that lead to degradation.[1][8]
-
Chelating Agents: Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation reactions.[5]
Q5: My analytical results show low recovery of the compound. What are the potential causes?
A5: Low recovery can stem from several issues beyond chemical degradation:
-
Adsorption: Aldehydes and phenolic compounds can adsorb to the surfaces of glassware and plasticware. Using silanized glassware can help minimize this effect.
-
Volatility: Although this compound is less volatile than MDA, some loss may occur if samples are dried down under vacuum without careful temperature control.
-
Incomplete Derivatization: If you are using a derivatization step for analysis (e.g., with DNPH or TBA), ensure the reaction conditions (pH, temperature, time, reagent concentration) are optimized for complete conversion.[9]
Troubleshooting Guides
Guide 1: Persistent Solution Discoloration
If your solution of this compound turns yellow or brown over time, it is a strong indicator of oxidative degradation.
-
Review Storage Conditions:
-
Is the solution protected from light? Switch to amber vials or wrap containers in aluminum foil.
-
Is the temperature low enough? For long-term storage, use a -80°C freezer. Avoid storing at 4°C or room temperature for extended periods.
-
-
Evaluate Solution Preparation:
-
Are you using degassed solvents? Sparge your solvent with nitrogen or argon for 15-20 minutes before preparing the solution.
-
Have you considered antioxidants? Add a small amount of a phenolic antioxidant like BHT (e.g., at a final concentration of 0.01-0.05%) to the stock solution.
-
-
Check for Contaminants:
-
Are your solvents and reagents high purity? Impurities can catalyze degradation.
-
Are there trace metals present? Consider adding EDTA (e.g., 1 mM) to chelate catalytic metal ions.[5]
-
Guide 2: Poor Reproducibility in Analytical Assays
Inconsistent results between experiments often point to analyte instability during sample processing.
-
Analyze Samples Immediately: The most effective way to ensure reproducibility is to minimize the time between sample preparation and analysis.
-
Stabilize with Derivatization: If immediate analysis is not possible, convert the analyte to a more stable form. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a highly effective method that creates a stable MDA-DNPH adduct, which can be reliably quantified by HPLC.[6][10] This reaction proceeds under mild conditions.
-
Control Temperature: Keep samples on ice or in a cooled autosampler to slow degradation while awaiting analysis. The derivatized MDA-DNPH compound is stable for at least 48 hours at room temperature.[6]
-
Standardize Protocols: Ensure that incubation times, temperatures, and reagent concentrations are identical for all samples and standards in a batch.
Quantitative Data Summary
While specific data for the 2-(4-methoxyphenyl) derivative is unavailable, the stability of the parent MDA molecule provides a crucial baseline.
Table 1: Effect of Storage Temperature on MDA Stability in Plasma
| Storage Temperature | Duration | Observation | Source(s) |
|---|---|---|---|
| 4°C | 1 week | Rapid formation of MDA observed. | [5] |
| -20°C | < 3 weeks | Considered acceptably stable. | [5][7] |
| -20°C | 1-3 months | MDA levels increased ~4-fold. | [5][7] |
| -80°C | 6 months | MDA levels increased from 1.5 to 8 µmol/L. | [5] |
| -80°C | 8 months | Stable with <4% decrease in concentration. |[6] |
Table 2: Common Antioxidants and Stabilizers
| Compound | Mechanism of Action | Typical Application | Source(s) |
|---|---|---|---|
| Butylated Hydroxytoluene (BHT) | Phenolic radical scavenger | Added to organic solvents or sample mixtures to prevent lipid peroxidation. | [1][8] |
| EDTA | Metal Chelator | Added to aqueous buffers to sequester metal ions that catalyze oxidation. | [5] |
| Glutathione | Antioxidant | Can be added to biological samples to slow the rate of MDA formation. | [5] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Derivatizing Agent | Reacts with the aldehyde to form a stable hydrazone for HPLC analysis. | [6][10][11] |
| Thiobarbituric Acid (TBA) | Derivatizing Agent | Reacts with the aldehyde at high temperature to form a stable, colored adduct. |[2][9][12] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Stock Solution
This protocol provides a general method for preparing a stock solution with enhanced stability.
-
Solvent Preparation: Select a high-purity solvent (e.g., HPLC-grade Acetonitrile or DMSO). Degas the solvent by sparging with argon or nitrogen gas for 20 minutes.
-
Antioxidant Addition: If desired, add BHT to the solvent to a final concentration of 0.01% (w/v).
-
Dissolution: Accurately weigh the this compound and dissolve it in the prepared solvent to the desired concentration. Perform this step under dim light.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber glass vials with PTFE-lined caps.
-
Inert Overlay: Before sealing, gently flush the headspace of each vial with argon or nitrogen gas.
-
Storage: Immediately place the vials in a -80°C freezer for long-term storage.
Protocol 2: Stabilization by Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is adapted for stabilizing the analyte for HPLC-UV analysis.
-
Reagent Preparation: Prepare the DNPH derivatizing solution (e.g., 396 µg/mL in a mixture of H₂O:Acetonitrile:Acetic Acid). This solution should be freshly prepared and stored in the dark.[6]
-
Sample Preparation: To 135 µL of your sample solution, add 50 µL of the DNPH reagent.
-
Reaction: Vortex the mixture briefly. Incubate at 50°C for 2 hours to ensure complete reaction.[10] Alternatively, derivatization can be performed at room temperature, though reaction times may need to be optimized.
-
Analysis: The resulting stable MDA-DNPH derivative can be directly injected into an HPLC system for analysis. The derivatized sample is stable for at least 48 hours in an autosampler at room temperature.[6]
Visualizations
Diagrams of Key Concepts and Workflows
Caption: Key factors influencing the degradation and stabilization of the analyte.
Caption: Recommended workflow to ensure analyte stability during analysis.
Caption: NRF2 pathway, a key cellular defense against oxidative stress.
References
- 1. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 2. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Temporal Trends of Malondialdehyde in Stored Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jscholaronline.org [jscholaronline.org]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. Recovery of malondialdehyde in urine as a 2,4-dinitrophenylhydrazine derivative analyzed with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 2-(4-Methoxyphenyl)malondialdehyde
Welcome to the Technical Support Center for the synthesis of 2-(4-Methoxyphenyl)malondialdehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to the optimization of reaction conditions for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction utilizes 4-methoxyphenylacetic acid as the starting material, which undergoes a double formylation followed by decarboxylation in the presence of the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent, a chloroiminium salt, is the key electrophile in this reaction. It is typically prepared in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[1][2][3] The reagent is highly reactive and should be prepared and used under anhydrous conditions.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in the Vilsmeier-Haack synthesis of this compound can stem from several factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reagent Quality: The purity of DMF and POCl₃ is crucial. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[4]
-
Reaction Temperature: The reaction temperature is a critical parameter. It typically ranges from below 0°C to 80°C.[5] The optimal temperature for this specific synthesis may need to be determined empirically.
-
Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate, which must be hydrolyzed to the final dialdehyde. Incomplete hydrolysis will result in a lower yield of the desired product.
Q4: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A4: Common side products in the Vilsmeier-Haack reaction include:
-
Mono-formylated product: Incomplete reaction can lead to the formation of the mono-formylated intermediate.
-
Chlorinated byproducts: At higher temperatures, chlorination of the aromatic ring can occur.
-
Polymeric materials: Uncontrolled reaction conditions can lead to the formation of polymeric tars.
To minimize side products, consider optimizing the stoichiometry of the reagents, controlling the reaction temperature carefully, and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).
Q5: What is the best method for purifying the final product?
A5: Purification of this compound can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any remaining impurities. Recrystallization from a suitable solvent system may also be an effective purification method.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous DMF and fresh POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low reactivity of the starting material. | Increase the reaction temperature incrementally, monitoring for product formation and decomposition by TLC. | |
| Incorrect stoichiometry of reagents. | Optimize the molar ratio of 4-methoxyphenylacetic acid to the Vilsmeier reagent. An excess of the Vilsmeier reagent is often used. | |
| Formation of Multiple Products | Reaction temperature is too high. | Maintain a lower reaction temperature, especially during the addition of reagents. |
| Non-selective formylation. | While the methoxy group directs formylation, some ortho-substitution may occur. Purification by column chromatography is necessary to isolate the desired isomer. | |
| Formation of a Dark, Tarry Mixture | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and monitor the reaction closely by TLC to determine the optimal reaction time. |
| Impure reagents. | Use freshly distilled or high-purity reagents. | |
| Incomplete Hydrolysis of the Iminium Intermediate | Insufficient water or acid/base for hydrolysis. | Ensure an adequate amount of water is used during the workup. The pH of the aqueous solution may need to be adjusted to facilitate complete hydrolysis. |
| The iminium salt is stable. | Increase the temperature or prolong the time of the hydrolysis step. |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction:
Disclaimer: This is a generalized protocol based on established Vilsmeier-Haack reaction procedures. Optimization may be required for specific laboratory conditions and scales.
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 4-methoxyphenylacetic acid (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 4-methoxyphenylacetic acid dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
3. Work-up and Hydrolysis:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.[6]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Data Presentation
Table 1: Typical Reagent Stoichiometry
| Reagent | Molar Equivalents |
| 4-Methoxyphenylacetic Acid | 1.0 |
| N,N-Dimethylformamide (DMF) | 3.0 - 5.0 |
| Phosphorus Oxychloride (POCl₃) | 1.5 - 2.5 |
Table 2: General Reaction Parameters
| Parameter | Value |
| Vilsmeier Reagent Formation Temperature | 0 - 10°C |
| Formylation Reaction Temperature | 60 - 80°C |
| Reaction Time | 4 - 8 hours |
| Hydrolysis Time | 1 - 2 hours |
| Typical Yield | 60 - 80% (unoptimized) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in the Vilsmeier-Haack formylation to produce 2-(4-Methoxyphenyl)malondialdehyde
This technical support center provides troubleshooting guidance for researchers encountering low yields in the synthesis of 2-(4-Methoxyphenyl)malondialdehyde and related compounds via the Vilsmeier-Haack reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Vilsmeier-Haack formylation of substrates containing an active methylene group, such as 4-methoxyphenylacetic acid, to produce 2-arylmalondialdehydes.
Q1: My reaction yield is very low. What are the potential primary causes?
Low yields in the Vilsmeier-Haack reaction can stem from several factors. The most common culprits are related to reagent quality, reaction conditions, and the nature of your substrate. Incomplete conversion or the formation of side products are typical outcomes.
Key areas to investigate include:
-
Reagent Purity and Stoichiometry : The Vilsmeier reagent is sensitive to moisture. Ensure all reagents (DMF, POCl₃) and solvents are anhydrous. The molar ratio of the Vilsmeier reagent to your substrate is also critical.
-
Reaction Temperature : Temperature control is crucial for this reaction. The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (typically 0-5 °C). The subsequent formylation step's temperature depends on the substrate's reactivity.
-
Substrate Reactivity : The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds.[1][2][3][4] The presence of the electron-donating methoxy group in 4-methoxyphenylacetic acid makes it a suitable candidate, but the overall reactivity of the active methylene group is also a factor.
Q2: I am observing multiple products on my TLC plate. What are the likely side reactions?
The formation of multiple products often points to side reactions. For the formylation of an arylacetic acid, potential side products include:
-
Mono-formylated byproduct : Incomplete reaction leading to the formation of an intermediate, mono-formylated species.
-
Over-formylation : An excess of the Vilsmeier reagent or prolonged reaction times can lead to further reactions with the desired product.[5]
-
Chlorinated byproducts : The use of phosphorus oxychloride (POCl₃) can sometimes lead to chlorination of the aromatic ring, especially at higher temperatures.[5]
-
Decarboxylation products : Arylacetic acids can be prone to decarboxylation under acidic and/or heated conditions.
Q3: How can I optimize the stoichiometry of my reagents to improve the yield?
Careful control of the molar ratios of the reagents is essential. For the diformylation of an active methylene group, a higher ratio of the Vilsmeier reagent is required compared to the formylation of an aromatic ring.
| Vilsmeier Reagent : Substrate Ratio | Expected Outcome | Typical Yield Range (%) |
| 1.1 : 1 | Mono-formylation may dominate | 10-30% (diformylated) |
| 2.2 : 1 | Increased diformylation | 40-60% |
| 3.0 : 1 | Potential for higher yield, but risk of side products increases | 50-75% |
Note: These are starting points for optimization and actual yields will vary based on the specific substrate and reaction conditions.
Q4: What is the optimal temperature profile for this reaction?
A typical temperature profile involves two stages:
-
Vilsmeier Reagent Formation : This should be performed at low temperatures, typically between 0 °C and 5 °C, by adding POCl₃ dropwise to DMF.
-
Formylation Reaction : The optimal temperature for the formylation of the arylacetic acid depends on its reactivity. For an activated substrate like 4-methoxyphenylacetic acid, starting at room temperature and gently heating to 60-80 °C is a common strategy.[3] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and temperature.
Q5: The quality of my DMF and POCl₃ is questionable. How does this affect the reaction?
The purity of your reagents is paramount.
-
DMF : Old or improperly stored DMF can decompose to dimethylamine and formic acid.[6] Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration. Always use anhydrous DMF from a freshly opened bottle or a properly stored and sealed container.
-
POCl₃ : Phosphorus oxychloride is highly reactive with water. Any moisture will decompose the reagent and reduce the yield of the Vilsmeier reagent. Use a fresh, unopened bottle or a properly stored and sealed container.
Experimental Protocols
Protocol 1: Preparation of the Vilsmeier Reagent
-
To a stirred, anhydrous solution of dimethylformamide (DMF, 3.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.2 eq) dropwise to the cooled DMF solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white, viscous precipitate indicates the formation of the Vilsmeier reagent.
Protocol 2: Vilsmeier-Haack Formylation of 4-Methoxyphenylacetic Acid
-
In a separate flask, dissolve 4-methoxyphenylacetic acid (1.0 eq) in anhydrous DMF.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 6-7.
-
The product can then be extracted with an organic solvent (e.g., ethyl acetate), and the organic layers combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the Vilsmeier-Haack formylation.
Caption: Troubleshooting workflow for low reaction yields.
References
Preventing polymerization of 2-(4-Methoxyphenyl)malondialdehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-(4-Methoxyphenyl)malondialdehyde during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a dialdehyde compound that is susceptible to polymerization due to the high reactivity of its two aldehyde functional groups. Aldehydes can undergo self-condensation reactions (aldol condensation) which can lead to the formation of oligomers and polymers. This process can be accelerated by factors such as heat, light, and the presence of acidic or basic impurities.
Q2: What are the signs of polymerization in my this compound sample?
Visual signs of polymerization can include a change in the physical state from a powder to a viscous oil or a solid mass. Discoloration, such as yellowing or browning, can also indicate degradation and polymerization. A decrease in solubility compared to a fresh sample is another indicator. For a definitive assessment, analytical techniques such as HPLC can be used to detect the presence of higher molecular weight species.
Q3: What are the optimal storage conditions to prevent polymerization?
To minimize polymerization, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically 2-8°C. It is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. Exposure to light should be avoided by using amber-colored vials or by wrapping the container in aluminum foil.
Q4: Are there any chemical inhibitors that can be added to prevent polymerization?
Yes, the addition of polymerization inhibitors is a common practice for stabilizing aldehydes. For compounds like this compound, a combination of a phenolic inhibitor and an amine can be effective. Phenolic inhibitors, such as hydroquinone or 4-methoxyphenol (MEHQ), act as radical scavengers, while amines like pyridine or triethanolamine can help to neutralize any acidic impurities that might catalyze polymerization. Antioxidants like Butylated Hydroxytoluene (BHT) and chelating agents such as EDTA can also be used to prevent oxidative degradation and chelate metal ions that may promote polymerization.
Q5: How can I monitor the purity and detect polymerization of my stored this compound?
High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of your sample and detect the presence of polymers. A fresh, unpolymerized sample should show a single major peak corresponding to the monomer. The appearance of additional peaks, particularly at shorter retention times (indicative of higher molecular weight and more polar species), suggests polymerization. Spectroscopic methods, such as NMR, can also be used to detect structural changes associated with polymerization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sample has turned from a powder to a viscous liquid or solid. | Polymerization has occurred. | - Discard the sample as it is no longer suitable for most applications.- Review storage conditions and inhibitor usage for future batches. |
| Sample has discolored (yellowing/browning). | - Exposure to light or air (oxidation).- Onset of polymerization. | - Store in a dark, airtight container under an inert atmosphere.- Consider adding an antioxidant like BHT to the storage solvent. |
| Reduced solubility of the sample in the intended solvent. | Formation of less soluble oligomers/polymers. | - Attempt to dissolve a small amount with sonication. If it doesn't dissolve, the sample has likely polymerized.- Use analytical methods (e.g., HPLC) to confirm polymerization. |
| Inconsistent experimental results using the compound. | - Partial polymerization leading to lower effective concentration of the monomer.- Presence of impurities from degradation. | - Purify the sample if possible (e.g., by recrystallization), though this may be difficult with polymerized material.- It is best to use a fresh, properly stored batch of the compound. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Preparation: Before storing, ensure the this compound is of high purity. If synthesizing in-house, ensure proper purification to remove any acidic or basic residues.
-
Inhibitor Addition (Optional but Recommended):
-
Prepare a stock solution of a suitable inhibitor, for example, a 1:1 molar ratio of 4-methoxyphenol and pyridine.
-
Add the inhibitor solution to the solid this compound to achieve a final concentration of 100-1000 ppm.
-
Alternatively, for storage in a solvent, add an antioxidant like BHT to the solvent at a concentration of 0.01-0.1%.
-
-
Packaging:
-
Place the compound in a clean, dry, amber glass vial.
-
Purge the vial with a stream of inert gas (argon or nitrogen) for 1-2 minutes to displace any air.
-
Tightly seal the vial with a cap that has a chemically resistant liner.
-
-
Storage:
-
Store the vial in a refrigerator at 2-8°C.
-
For long-term storage, consider storage at -20°C.
-
Ensure the storage location is dark.
-
Protocol 2: Analytical Method for Detecting Polymerization by HPLC
-
Sample Preparation:
-
Prepare a stock solution of a reference standard of fresh, high-purity this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a sample of the stored this compound at the same concentration in the same solvent.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 90% A and 10% B, and ramp to 10% A and 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the reference standard and the stored sample.
-
Compare the chromatograms. The reference standard should show a single major peak. The presence of additional peaks, especially those eluting earlier than the main peak, in the stored sample is indicative of polymerization.
-
The percentage of monomer remaining can be estimated by comparing the peak area of the monomer in the stored sample to that of the reference standard.
-
Visualizations
Caption: Recommended workflow for the proper storage of this compound.
Caption: Troubleshooting logic for addressing the polymerization of this compound.
Technical Support Center: Enhancing the Solubility of 2-(4-Methoxyphenyl)malondialdehyde in Aqueous Buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for improving the aqueous solubility of 2-(4-Methoxyphenyl)malondialdehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the first step I should take to dissolve this compound?
A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[5][6][7] This stock solution can then be diluted into your aqueous buffer to the final desired concentration. It is crucial to start with a small amount of the compound to assess its solubility in the chosen solvent before proceeding with larger quantities.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: Several effective strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[8] These include:
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Use of Co-solvents: Incorporating a water-miscible organic solvent into the aqueous buffer can increase the solubility of hydrophobic compounds.[5][9]
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pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[5][10]
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Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[11][12]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with hydrophobic molecules, thereby increasing their solubility in water.[13][14][15]
Q4: Can I use heat to dissolve this compound?
A4: While gentle warming can sometimes aid in dissolution, it should be done with caution. Aldehydes can be susceptible to degradation or unwanted reactions at elevated temperatures. It is advisable to first try other solubilization methods. If heating is necessary, use a minimal temperature for a short duration and assess the stability of the compound afterward.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution of the DMSO stock solution into aqueous buffer. | The compound has very low aqueous solubility and is "crashing out" of solution.[16] The final concentration of the organic solvent may be too low to maintain solubility. | 1. Stepwise Dilution: Instead of adding the stock directly to the final volume, make an intermediate dilution in a smaller volume of the buffer first.[10] 2. Increase Co-solvent Concentration: If the experimental system allows, slightly increase the final concentration of the co-solvent (e.g., DMSO from 0.1% to 0.5%). Always check the tolerance of your assay for the co-solvent.[10] 3. Use a Different Solubilization Method: Consider using cyclodextrins or surfactants to enhance solubility.[11][13] |
| I am observing cellular toxicity or other artifacts in my assay. | The co-solvent or solubilizing agent itself may be causing the observed effects.[17] | 1. Run a Vehicle Control: Always include a control group that is treated with the same concentration of the co-solvent or solubilizing agent as the experimental group.[10] 2. Lower the Concentration: Determine the maximum tolerable concentration of the solubilizing agent for your specific assay.[17] 3. Switch Agents: Some solubilizing agents are more biocompatible than others. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often well-tolerated.[18] |
| The solubility of the compound is inconsistent between experiments. | This could be due to variations in stock solution preparation, temperature, or buffer composition. | 1. Standardize Protocols: Ensure that the protocols for preparing stock solutions and buffers are followed precisely each time.[7][19] 2. Check for Compound Degradation: Store the stock solution appropriately (e.g., protected from light, at the recommended temperature) and consider preparing fresh solutions for critical experiments. |
Quantitative Data on Solubility Enhancement (Illustrative Examples)
The following tables provide examples of how to present quantitative data for solubility enhancement. The values presented here are for illustrative purposes and should be determined experimentally for this compound.
Table 1: Example of Solubility in Different Co-solvent Systems
| Co-solvent | Concentration in Buffer (v/v) | Apparent Solubility (µg/mL) |
| None (Aqueous Buffer) | 0% | < 1 |
| DMSO | 0.5% | 15 |
| DMSO | 1.0% | 40 |
| Ethanol | 1.0% | 25 |
| Ethanol | 2.0% | 60 |
Table 2: Example of Solubility Enhancement with a Cyclodextrin
| Solubilizing Agent | Concentration (mM) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| HP-β-CD | 5 | 50 |
| HP-β-CD | 10 | 120 |
| HP-β-CD | 20 | 250 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
Procedure:
-
Determine the desired concentration and volume of the stock solution (e.g., 10 mM in 1 mL of DMSO).
-
Calculate the required mass of this compound using its molecular weight.
-
Weigh the calculated amount of the compound and place it into a suitable vial.
-
Add the desired volume of DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but check for compound stability.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) and protect it from light.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound using HP-β-CD as a solubilizing agent.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)
-
Magnetic stirrer and stir bar
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of the compound to HP-β-CD (e.g., 1:1 or 1:2).[10]
-
Weigh the appropriate amounts of the compound and HP-β-CD.
-
In a mortar, add the HP-β-CD and a small amount of the aqueous buffer to form a paste.
-
Gradually add the this compound to the paste and knead for 15-20 minutes.
-
Transfer the mixture to a beaker and add the remaining volume of the aqueous buffer.
-
Stir the solution at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the compound-cyclodextrin inclusion complex.
Protocol 3: Determining the Optimal pH for Solubilization
Objective: To determine the pH at which this compound exhibits maximum solubility in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS)
-
0.1 M HCl and 0.1 M NaOH
-
pH meter
-
Stir plate and stir bars
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare a series of aliquots of your chosen aqueous buffer.
-
Adjust the pH of each aliquot to a different value (e.g., pH 5, 6, 7, 7.4, 8, 9) using 0.1 M HCl or 0.1 M NaOH.[10]
-
Add an excess amount of this compound to each pH-adjusted buffer solution.
-
Stir the solutions at a constant temperature for 24 hours to reach equilibrium.
-
Centrifuge the solutions at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).[10]
-
Plot the measured solubility against the pH to identify the optimal pH for solubilization.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. This compound | 65192-28-1 [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. w3schools.blog [w3schools.blog]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. pharmatutor.org [pharmatutor.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. humapub.com [humapub.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. benchchem.com [benchchem.com]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Minimizing side reactions in the derivatization of 2-(4-Methoxyphenyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 2-(4-methoxyphenyl)malondialdehyde. Our goal is to help you minimize side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions performed with this compound?
A1: this compound is a versatile 1,3-dicarbonyl compound primarily used as a precursor for the synthesis of various heterocyclic systems. The most common derivatization reactions involve cyclocondensation with binucleophiles to form:
-
Pyrimidines: By reacting with urea or thiourea.
-
Pyrazoles: By reacting with hydrazine or substituted hydrazines.
-
Isoxazoles: By reacting with hydroxylamine.
These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development.
Q2: What are the primary types of side reactions observed during these derivatizations?
A2: Side reactions can lower the yield and purity of the desired product. Key side reactions to be aware of include:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, especially under mild conditions or with insufficient reaction time.
-
Formation of Regioisomers: When using unsymmetrical reagents, such as substituted hydrazines, a mixture of isomeric products can be formed.[1]
-
N-Oxide Formation: In pyrimidine synthesis, over-oxidation can lead to the formation of pyrimidine N-oxides, particularly when using strong oxidizing agents or under forcing conditions.[2][3]
-
Self-Condensation of the Malondialdehyde: Under certain conditions, this compound can undergo self-condensation or polymerization.
-
Hydrolysis of Intermediates: Water present in the reaction mixture can lead to the hydrolysis of reactive intermediates, preventing cyclization.
Q3: How does the purity of this compound affect the derivatization outcome?
A3: The purity of the starting malondialdehyde is critical. Impurities from its synthesis, often via Vilsmeier-Haack formylation of a precursor like 4-methoxyphenylacetic acid, can interfere with the derivatization. Common impurities might include unreacted starting materials or partially formylated species, which can lead to a complex mixture of side products. It is highly recommended to use purified this compound for all derivatization reactions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Heterocycle
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a more efficient catalyst if applicable. |
| Degradation of Reactants or Products | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Lower the reaction temperature and extend the reaction time. - Choose a solvent that is stable under the reaction conditions. |
| Sub-optimal pH | - Adjust the pH of the reaction mixture. For many cyclocondensations, a specific pH range is optimal for both activating the nucleophile and preventing side reactions. For example, in pyrimidine synthesis with urea, the pH can significantly influence the condensation rate.[4] |
| Poor Quality of Reagents | - Use freshly distilled or purified solvents and reagents. - Ensure the binucleophile (e.g., urea, hydrazine) is of high purity. |
| Precipitation of Reactants | - Choose a solvent in which all reactants are sufficiently soluble at the reaction temperature. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Recommendation |
| Formation of Regioisomers (e.g., in Pyrazole Synthesis) | - When using a substituted hydrazine, the regioselectivity can be influenced by the solvent. Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to improve selectivity.[1] - Modify the substituents on the hydrazine to sterically or electronically favor the formation of one isomer. |
| Formation of N-Oxides (in Pyrimidine Synthesis) | - Avoid harsh oxidizing conditions. - If an oxidant is necessary, choose a milder reagent and control the stoichiometry carefully. - Perform the reaction in the absence of air/oxygen.[2][3] |
| Side Reactions of the Methoxy Group | - Under strongly acidic conditions, the methoxy group could be cleaved. Use milder acidic catalysts or buffer the reaction mixture. |
| Self-Condensation | - Add the malondialdehyde slowly to the reaction mixture containing the binucleophile to maintain a low concentration of the dialdehyde. |
Experimental Protocols
General Protocol for the Synthesis of 5-(4-Methoxyphenyl)pyrimidine-4,6-diol
This protocol is a general guideline and may require optimization.
Reagents and Materials:
-
This compound
-
Urea
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Hydrochloric Acid (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Add urea to the solution and stir until it is completely dissolved.
-
Slowly add a solution of this compound in anhydrous ethanol to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the product.
Visualizing Reaction Pathways and Workflows
To aid in understanding the reaction processes and troubleshooting logic, the following diagrams are provided.
Caption: General reaction pathway for heterocycle synthesis.
Caption: Troubleshooting workflow for derivatization reactions.
References
Method for purifying crude 2-(4-Methoxyphenyl)malondialdehyde after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-(4-Methoxyphenyl)malondialdehyde after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?
A1: Crude this compound synthesized via the Vilsmeier-Haack reaction on 4-methoxyphenylacetic acid may contain several impurities.[1][2][3][4][5] These can include unreacted starting materials, residual solvents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and side products from incomplete or alternative reaction pathways. One common byproduct can be the corresponding carboxylic acid if the aldehyde is oxidized.[6]
Q2: Which purification techniques are most suitable for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a relatively pure product, while column chromatography is better suited for separating the desired product from significant quantities of impurities with different polarities.[7][8]
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[9] Given the structure of this compound, which contains a polar methoxy group and two aldehyde groups, suitable solvents to screen include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[10][11]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow it to cool more slowly.[12][13] Using a seed crystal or scratching the inside of the flask can also help induce crystallization.[12][14]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | Too much solvent was used. | Reduce the solvent volume by gentle heating or under reduced pressure and allow the solution to cool again.[7] |
| The solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[12][14] | |
| Compound "Oils Out" | The compound is coming out of solution above its melting point. | Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow for slower cooling.[12][13] |
| High level of impurities depressing the melting point. | Consider pre-purification by column chromatography before recrystallization. | |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | If the impurities are non-polar, they may be removed by washing the filtered crystals with a small amount of cold, non-polar solvent like hexane. For more polar colored impurities, treatment of the hot solution with activated charcoal before filtration may be effective.[13] |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor. Use a minimal amount of ice-cold solvent to wash the crystals.[14] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for this compound would be a mixture of hexane and ethyl acetate.[8] |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling.[15] | |
| Compound Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.[8][15] |
| Compound Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.[8] |
| Streaking or Tailing of Bands | The compound is too polar for the chosen stationary phase or is interacting strongly with it. | Consider using a different stationary phase, such as alumina, or adding a small amount of a polar modifier like methanol to the eluent. |
| The sample was overloaded on the column. | Use a larger column or a smaller amount of crude product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system (e.g., ethanol/water) can also be tested by dissolving the compound in the "good" solvent (ethanol) and adding the "poor" solvent (water) dropwise until turbidity persists upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will give the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased during the run to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Starting Purity (example) | Final Purity (example) | Yield (example) | Recommended Solvents |
| Recrystallization | 85% | >98% | 70-85% | Ethanol, Isopropanol, Ethyl Acetate, Ethanol/Water |
| Column Chromatography | 60% | >99% | 50-75% | Hexane/Ethyl Acetate gradient |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. mt.com [mt.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recrystallization [wiredchemist.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. web.uvic.ca [web.uvic.ca]
Addressing matrix effects in the analysis of 2-(4-Methoxyphenyl)malondialdehyde in complex samples
Welcome to the technical support center for the analysis of 2-(4-Methoxyphenyl)malondialdehyde (MPMDA) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantification of MPMDA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of MPMDA?
A1: The matrix effect in analytical chemistry refers to the combined effect of all components in a sample, other than the analyte of interest (in this case, MPMDA), on the measurement of that analyte.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) analysis, these effects primarily manifest as ion suppression or enhancement.[2][3] Co-eluting endogenous components from complex matrices like plasma, serum, or tissue homogenates can interfere with the ionization efficiency of MPMDA in the mass spectrometer's ion source, leading to inaccurate quantification.[4] This can result in underestimation (ion suppression) or overestimation (ion enhancement) of the true MPMDA concentration.[2]
Q2: How can I determine if my MPMDA analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike experiment.[5] This involves comparing the signal response of MPMDA spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte) with the response of MPMDA in a neat solvent at the same concentration.[2][5] A significant difference in signal intensity indicates the presence of matrix effects. For example, if the signal in the matrix is 70% of the signal in the neat standard, this indicates a 30% signal loss due to the matrix effect.[5]
Q3: What are the most common sample preparation techniques to reduce matrix effects for MPMDA analysis?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently extracting MPMDA.[6] Common techniques, listed in order of increasing selectivity, include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While it removes a significant portion of proteins, it may not effectively remove other matrix components like phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It can offer better cleanup than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a solid sorbent that retains the analyte and/or interferences. The analyte is then eluted with a different solvent. SPE can significantly reduce matrix effects by removing a wider range of interfering compounds.[6][4]
Q4: I am using the thiobarbituric acid (TBA) assay for MPMDA. Is this method prone to matrix effects?
A4: Yes, the TBA assay, which forms a colored or fluorescent adduct with malondialdehyde (MDA) and similar compounds, can be susceptible to interference from other substances in the sample matrix.[7][8] While derivatization can improve specificity, the reaction itself might not be completely specific to MPMDA, and other aldehydes present in the sample could also react.[7] It is crucial to use a more specific detection method like HPLC or LC-MS/MS following derivatization to separate the MPMDA-TBA adduct from other potential reaction products and matrix components.[8][9]
Q5: Can I use an internal standard to compensate for matrix effects?
A5: Yes, using a suitable internal standard (IS) is a highly recommended strategy to compensate for matrix effects.[10] An ideal IS is a stable, isotopically labeled version of the analyte (e.g., deuterated MPMDA). The IS is added to the sample at the beginning of the sample preparation process and experiences the same matrix effects as the analyte. By monitoring the ratio of the analyte signal to the IS signal, variability due to ion suppression or enhancement can be corrected.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or No Peak for MPMDA | - Incomplete derivatization- Suboptimal detector settings- Significant ion suppression- Sample degradation- Incorrect injection volume | - Re-evaluate and optimize the derivatization protocol (pH, temperature, time).[7]- Optimize detector wavelength (e.g., 532 nm for TBA adducts) or mass spectrometer parameters.[7][9]- Perform a post-extraction spike experiment to confirm ion suppression.[5]- Improve sample cleanup using SPE or LLE.[6][4]- Ensure proper sample storage and handling to prevent degradation.- Verify the injection volume and ensure no air bubbles are in the sample vial.[12] |
| High Background Noise or Interfering Peaks in Chromatogram | - Sample matrix effects- Impure reagents or solvents- Non-specific derivatization | - Enhance sample preparation to remove interfering substances (e.g., switch from PPT to SPE).[6][4]- Use HPLC-grade solvents and high-purity derivatization reagents.[7]- Optimize the derivatization reaction to favor the formation of the specific MPMDA derivative.[7]- Adjust the chromatographic gradient to better separate the analyte from interfering peaks.[6] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Temperature variations- HPLC pump malfunction | - Prepare fresh mobile phase daily and ensure proper mixing and degassing.[12]- Use a column oven to maintain a stable temperature.[7]- Check the HPLC pump for leaks and ensure a consistent flow rate.[12] |
| Poor Reproducibility (High %CV) | - Inconsistent sample preparation- Variable matrix effects between samples- Instrument instability | - Standardize the sample preparation workflow; consider automation if possible.- Use a stable, isotopically labeled internal standard to correct for variability.[10][11]- Allow the LC-MS system to equilibrate sufficiently before analysis and monitor system suitability.[4] |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for MPMDA Analysis
This protocol outlines a general workflow for preparing complex biological samples for MPMDA analysis by LC-MS/MS.
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, serum, tissue homogenate) and store them at ≤ -20°C, avoiding repeated freeze-thaw cycles.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated MPMDA) to the sample.
-
Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Derivatization (if required): Add the derivatizing agent (e.g., 2,4-dinitrophenylhydrazine - DNPH). Incubate under optimized conditions (e.g., room temperature for 10-30 minutes).[11][14]
-
Extraction (if derivatized): Perform a liquid-liquid extraction to remove excess derivatizing agent.[11]
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[13]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Thiobarbituric Acid (TBA) Derivatization for MPMDA
This protocol is adapted from methods used for malondialdehyde (MDA).
-
Sample Preparation: To 200 µL of the sample supernatant, add 600 µL of a TBA solution (e.g., 0.02 M TBA in a suitable buffer).[7][14]
-
Incubation: Heat the mixture at 95-100°C for 40-60 minutes to form the MPMDA-TBA adduct.[7][15]
-
Cooling: Rapidly cool the samples in an ice bath to stop the reaction.[7]
-
Centrifugation: Centrifuge to remove any precipitate.
-
Analysis: Analyze the supernatant by HPLC with UV-Vis (532 nm) or fluorescence detection, or by LC-MS/MS.[7][9]
Quantitative Data Summary
The following table summarizes representative performance data for the analysis of malondialdehyde (MDA), a structurally similar compound to MPMDA, using various analytical methods. This data can serve as a benchmark when developing and validating a method for MPMDA.
| Analytical Method | Derivatizing Agent | Matrix | Limit of Quantification (LOQ) | Reference |
| UPLC-HRMS | 2,4-Dinitrophenylhydrazine (DNPH) | Plasma | 100 nM | [11] |
| LC-MS/MS | 2,4-Dinitrophenylhydrazine (DNPH) | Urine | 5.63 nM | [16] |
| LC-MS/MS | 2,4-Dinitrophenylhydrazine (DNPH) | Serum | 5.68 nM | [16] |
| HPLC-MS/MS | None (direct detection) | Biological Material | 600 nmol/L | [17] |
| UPLC-MS | 2,4-Dinitrophenylhydrazine (DNPH) | Exhaled Breath Condensate | 1.0 nM | [18] |
Visualizations
Caption: General experimental workflow for MPMDA analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. ck12.org [ck12.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a methodology for quantitative determination of malondialdehyde by HPLC-MC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of malondialdehyde in exhaled breath condensate using pseudo two-dimensional ultra-performance liquid chromatography coupled with single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Gradient for the Separation of 2-(4-Methoxyphenyl)malondialdehyde Derivatives
Welcome to the technical support center for the HPLC separation of 2-(4-Methoxyphenyl)malondialdehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist in method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in the mobile phase for separating this compound derivatives?
A1: The pH of the mobile phase is a critical parameter.[1][2][3][4] this compound and its derivatives are phenolic compounds. The mobile phase pH will influence the ionization state of the phenolic hydroxyl group, which in turn significantly affects retention time, peak shape, and selectivity.[1][2][4] For reproducible results, it is crucial to operate at a pH that keeps the analytes in a consistent ionic form, ideally at least 1.5 to 2 units away from their pKa.[2][4]
Q2: Which stationary phase is best suited for this separation?
A2: A standard C18 column is a good starting point for method development due to its versatility in reversed-phase chromatography. However, for optimizing the separation of positional isomers or closely related derivatives, alternative stationary phases can offer different selectivity. Phenyl-hexyl columns can provide beneficial pi-pi interactions with the aromatic rings of the analytes, while Pentafluorophenyl (PFP) columns can offer alternative selectivity for positional isomers.[5]
Q3: Should I use an isocratic or a gradient elution method?
A3: For a mixture of this compound derivatives with a range of polarities, a gradient elution is generally recommended.[6] Gradient elution can improve peak resolution, reduce analysis time, and provide sharper peaks, especially for later-eluting compounds.[6] An initial "scouting" gradient (e.g., 5-95% organic solvent over 20 minutes) can be a good starting point to determine the elution profile of your compounds.[7]
Q4: My peaks are tailing. What is the likely cause for these phenolic compounds?
A4: Peak tailing for phenolic compounds like this compound derivatives is often caused by secondary interactions between the acidic phenolic hydroxyl group and active silanol groups on the silica-based stationary phase.[5] To minimize this, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to suppress the ionization of both the analyte and the silanols.[5] Using a modern, end-capped, high-purity silica column is also advisable.[5] Other potential causes for peak tailing include column overload and extra-column dead volume.[8]
Q5: What is a suitable detection wavelength for these compounds?
A5: Compounds containing a methoxyphenyl group typically exhibit strong UV absorbance. A starting detection wavelength around 270-280 nm is advisable for phenolic compounds.[5] However, it is highly recommended to determine the optimal wavelength by running a UV scan of your analyte standards to ensure maximum sensitivity.
Troubleshooting Guides
Problem 1: Poor Resolution or Co-eluting Peaks
This is a common issue when separating structurally similar derivatives or positional isomers.
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Modify the organic modifier-to-aqueous buffer ratio. A shallower gradient or a lower percentage of the organic solvent in an isocratic method can increase retention and improve separation.[5] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH. For these phenolic compounds, operating at a pH that suppresses ionization (typically pH 2.5-3.5) can lead to better peak shape and retention, which can improve resolution.[5] |
| Suboptimal Stationary Phase Chemistry | Screen different stationary phases. If a C18 column does not provide adequate resolution, consider a Pentafluorophenyl (PFP) or a phenyl-hexyl column to leverage alternative separation mechanisms like pi-pi interactions.[5] |
| Insufficient Column Temperature Control | Use a column oven to maintain a consistent temperature. Increasing the temperature can sometimes alter selectivity and improve peak shape.[5] |
| High Flow Rate | Reduce the flow rate. This can lead to better resolution, although it will increase the analysis time.[5] |
Problem 2: Peak Tailing
Peak tailing can compromise resolution and integration accuracy.
| Potential Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | Add a competitive base (e.g., a low concentration of triethylamine) to the mobile phase to block active silanol sites. Ensure the mobile phase pH is low enough (e.g., 2.5-3.5) to suppress ionization of the phenolic hydroxyl group.[5] Use a high-purity, end-capped silica column. |
| Column Overload | Reduce the sample concentration or the injection volume.[5] |
| Mismatch Between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase composition whenever possible. |
| Extra-Column Dead Volume | Use shorter, narrower internal diameter tubing between the injector, column, and detector.[5] |
Problem 3: Inconsistent Retention Times
Shifting retention times can make peak identification and quantification unreliable.
| Potential Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, especially when using a gradient. A common rule is to allow 5-10 column volumes of the initial mobile phase to pass through the column. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable after the addition of the organic modifier. |
| Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature throughout the analysis.[5] |
| Pump Malfunction or Leaks | Check the HPLC pump for consistent flow and pressure. Inspect for any leaks in the system. |
Experimental Protocols
Starting Protocol for HPLC Gradient Optimization
This protocol provides a robust starting point for developing a separation method for this compound derivatives.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Standards of this compound derivatives.
-
2. Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Note: Using an acid modifier helps to control the pH and improve peak shape for phenolic compounds.)
3. Standard Preparation:
-
Prepare a stock solution of each derivative (e.g., 1 mg/mL) in acetonitrile or a mixture of acetonitrile and water.
-
Perform serial dilutions to create working standards within the desired concentration range (e.g., 1-100 µg/mL).
4. Suggested HPLC Conditions:
| Parameter | Initial Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (or optimal wavelength from UV scan) |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 22 | |
| 23 | |
| 30 |
5. Method Optimization:
-
Gradient Slope: If peaks are poorly resolved, "stretch out" the gradient over a longer time (a shallower gradient) in the region where the compounds elute.[6]
-
pH: If peak tailing is observed, consider using a stronger acid or a buffer to maintain a consistent low pH.
-
Stationary Phase: If co-elution persists, test a phenyl-hexyl or PFP column.
Visualizations
References
- 1. moravek.com [moravek.com]
- 2. veeprho.com [veeprho.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Detection Sensitivity of 2-(4-Methoxyphenyl)malondialdehyde in Biological Fluids
Welcome to the Technical Support Center for the analysis of 2-(4-Methoxyphenyl)malondialdehyde (MPM) in biological fluids. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) to improve the sensitivity and reliability of your MPM detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying this compound (MPM) in biological samples?
A1: The most sensitive methods for quantifying low levels of malondialdehyde and its derivatives like MPM typically involve chromatographic separation coupled with highly sensitive detectors. High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standards for achieving high sensitivity and specificity.[1][2][3]
-
HPLC-FLD: This method requires derivatization of MPM with a fluorescent reagent to enhance its detection. It offers excellent sensitivity and is a widely used technique.[1][4]
-
LC-MS/MS: This is an extremely sensitive and specific technique that can often detect analytes at very low concentrations without the need for derivatization, although derivatization can still be used to improve chromatographic properties and sensitivity.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly sensitive method, but it necessitates derivatization to make the analyte volatile.[5][6]
Q2: I am using the thiobarbituric acid (TBA) assay and getting high background. Why is this happening and how can I improve it?
A2: The TBA assay is a common colorimetric method but is known for its lack of specificity.[7][8][9] The high background, often referred to as "Thiobarbituric Acid Reactive Substances" (TBARS), can be caused by the reaction of TBA with other aldehydes and compounds present in biological samples, leading to an overestimation of the analyte concentration.[7][8][9] The harsh acidic and high-temperature conditions of the assay can also induce lipid peroxidation during the procedure, artificially generating malondialdehyde.[7]
To improve the TBA assay:
-
Chromatographic Separation: Couple the TBA reaction with HPLC to separate the specific MPM-TBA adduct from other interfering substances.[4][8][10]
-
Antioxidant Addition: Add antioxidants like butylated hydroxytoluene (BHT) to the sample and reaction mixture to prevent artifactual oxidation during sample processing.[11][12]
-
Optimized Reaction Conditions: Modifying the reaction temperature and pH can help minimize the decomposition of other lipid hydroperoxides.[12]
Q3: Which derivatization reagent is best for improving the sensitivity of MPM detection?
A3: The choice of derivatization reagent depends on the analytical method being used. Here are some common reagents and their applications:
-
2,4-Dinitrophenylhydrazine (DNPH): Widely used for HPLC-UV and LC-MS methods.[5][7][13][14][15] It reacts with the aldehyde groups of MPM to form a stable derivative that can be easily detected.
-
Thiobarbituric Acid (TBA): Used for both colorimetric/spectrophotometric assays and HPLC-FLD.[8][16][17] The resulting adduct is fluorescent, which significantly increases sensitivity when using a fluorescence detector.
-
Pentafluorobenzyl Bromide (PFB-Br) and Pentafluorophenylhydrazine (PFPH): These are excellent derivatizing agents for GC-MS analysis as they create volatile and electron-capturing derivatives, leading to very high sensitivity.[5][6]
-
Rhodamine B hydrazide (RBH): A highly sensitive fluorescent reagent for HPLC-FLD, offering a low detection limit.[1]
-
3-Nitrophenylhydrazine (3-NPH): Has been shown to provide greater sensitivity in LC-MS/MS applications compared to DNPH.[2]
-
Diaminonaphthalene (DAN): A specific reagent for HPLC-UV that forms a highly specific diazepinium derivative with MDA, which can be distinguished from other aldehydes.[18]
Troubleshooting Guides
Issue 1: Low or No Signal/Peak Detected
| Potential Cause | Troubleshooting Steps |
| Inefficient Derivatization | - Verify the integrity, concentration, and freshness of the derivatization reagent. - Optimize reaction conditions such as pH, temperature, and incubation time.[19] - Ensure the sample matrix is not interfering with the derivatization reaction. |
| Sample Degradation | - Keep biological samples on ice during preparation and store them at -80°C for long-term storage. - Minimize freeze-thaw cycles. - Add antioxidants like BHT during sample preparation.[11] |
| Improper Instrument Settings | - For HPLC-UV/FLD, ensure the detector is set to the correct wavelength for the specific MPM derivative.[7][8] - For MS-based methods, optimize ionization source parameters and check MS tuning and calibration.[7] |
| Injection Issues | - Check the autosampler/syringe for clogs or leaks. - Ensure the correct injection volume is being used. |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | - Implement a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the biological matrix.[7] - For LC-MS/MS, matrix effects can cause ion suppression. Use a stable isotope-labeled internal standard to compensate for this.[7] |
| Contaminated Reagents/Solvents | - Use HPLC-grade or MS-grade solvents and high-purity reagents. - Run a blank sample (reagents only) to identify any sources of contamination. |
| Non-Specific Derivatization | - If using a less specific reagent like TBA, switch to a more specific one like DNPH or consider using HPLC to separate the target peak.[8][20] |
| Carryover | - Implement a thorough needle and column wash between injections. |
Issue 3: Poor Peak Shape or Resolution in Chromatography
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | - Adjust the mobile phase composition (e.g., organic solvent to aqueous buffer ratio) and pH to improve peak shape. - For gradient elution, optimize the gradient profile. |
| Column Issues | - Ensure the column is not old or contaminated. Use a guard column to protect the analytical column. - Check for column voids or blockages. |
| Inappropriate Column Chemistry | - Select a column with appropriate chemistry for your analyte and mobile phase (e.g., C18 is common for reversed-phase chromatography of these derivatives).[1] |
Data Presentation
Table 1: Comparison of Detection Methods for Malondialdehyde (MDA) Derivatives
| Method | Derivatization Reagent | Detection Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC-FLD | Rhodamine B hydrazide (RBH) | Fluorescence | LOD: 0.25 nM | [1] |
| HPLC-FLD | Thiobarbituric Acid (TBA) | Fluorescence | LOQ: 0.84 µM | [8] |
| UHPLC-HRMS | 2,4-Dinitrophenylhydrazine (DNPH) | Mass Spectrometry | LOQ: 100 nM | [7] |
| HPLC-UV | Diaminonaphthalene (DAN) | UV Absorbance | N/A (concentrations in healthy individuals reported in nM range) | [18] |
| CE-Fluorescence | Thiobarbituric Acid (TBA) | Fluorescence | LOD: 25 nM | [17] |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | UV Absorbance | LOQ: 10 pmol/ml | [15] |
Note: The sensitivity for MPM may vary but is expected to be in a similar range to MDA.
Experimental Protocols
Protocol 1: HPLC-FLD Method with Thiobarbituric Acid (TBA) Derivatization
This protocol is adapted from methods used for MDA analysis.[4][8]
-
Sample Preparation:
-
To 100 µL of plasma, add an antioxidant such as 10 µL of BHT solution (to prevent further oxidation).
-
For total MPM, perform alkaline hydrolysis by adding 25 µL of 3 M NaOH and incubating at 60°C for 30 minutes to release protein-bound MPM.[8]
-
Acidify the sample by adding 1 mL of 0.05 M sulfuric acid.
-
Precipitate proteins by adding 0.5 mL of 20% (w/v) trichloroacetic acid (TCA).
-
Vortex and centrifuge to pellet the proteins.
-
-
Derivatization:
-
To the supernatant, add an equal volume of 0.5% TBA solution.
-
Incubate at 95°C for 60 minutes to form the fluorescent MPM-TBA adduct.
-
Cool the samples on ice.
-
-
Extraction:
-
Extract the MPM-TBA adduct with n-butanol.
-
Evaporate the butanol layer to dryness and reconstitute in the mobile phase.
-
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~530 nm and emission at ~550 nm.[16]
-
Protocol 2: LC-MS/MS Method with 3-Nitrophenylhydrazine (3-NPH) Derivatization
This protocol is based on a highly sensitive method for aldehyde analysis.[2]
-
Sample Preparation:
-
To 50 µL of biological fluid, add an internal standard (ideally, a stable isotope-labeled version of MPM).
-
Precipitate proteins with a suitable agent like 20% TCA or a cold organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
-
Derivatization:
-
Adjust the pH of the supernatant to be acidic (e.g., pH 3-4).
-
Add the 3-NPH derivatization solution.
-
Incubate at a controlled temperature (e.g., 20-40°C) for 30-60 minutes.[2]
-
-
LC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid in water.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized for the MPM-3-NPH derivative).
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent and daughter ion transitions for the MPM-3-NPH derivative and the internal standard must be determined and optimized.
-
Visualizations
Caption: Workflow for MPM detection using HPLC-FLD with TBA derivatization.
Caption: Troubleshooting logic for addressing low signal issues in MPM analysis.
References
- 1. Determination of malondialdehyde in biological fluids by high-performance liquid chromatography using rhodamine B hydrazide as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of malondialdehyde by HPLC-FL - application to various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trouble With TBARS [nwlifescience.com]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. Improved analysis of malondialdehyde in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 13. The simple and sensitive measurement of malondialdehyde in selected specimens of biological origin and some feed by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diaminonaphtalene, a new highly specific reagent for HPLC-UV measurement of total and free malondialdehyde in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simple and sensitive determination of malondialdehyde in human urine and saliva using UHPLC-MS/MS after derivatization with 3,4-diaminobenzophenone. | Sigma-Aldrich [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Quantification of 2-(4-Methoxyphenyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
Malondialdehyde is a well-known biomarker for oxidative stress, and its accurate quantification is crucial in various research and clinical settings.[1][2][3] The analytical challenges associated with MDA, such as its reactivity and low levels in biological matrices, have led to the development of several sophisticated analytical techniques.[4][5]
Comparative Analysis of Analytical Methods for Malondialdehyde Quantification
The following table summarizes the performance of various analytical methods commonly used for the quantification of malondialdehyde. These methods typically involve a derivatization step to enhance the stability and detectability of the analyte.
| Analytical Method | Derivatizing Agent | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV/Vis | 2-Thiobarbituric Acid (TBA) | >0.99 | 91.2 - 107.6[2] | Intra-day: <4%, Inter-day: <11%[6] | 0.17 µM[6] | Cost-effective, widely available instrumentation. |
| HPLC-Fluorescence | 2-Thiobarbituric Acid (TBA) | 0.9963[2] | 91.2 - 107.6[2] | Intra-day: 2.6-6.4%, Inter-day: 4.7-7.6%[2] | Not specified | High sensitivity, suitable for low MDA levels. |
| LC-MS | Dansylhydrazine (DH) | Not specified | Not specified | Not specified | 5.63 nM (urine), 5.68 nM (serum)[1] | High specificity and sensitivity. |
| UHPLC-HRMS | 2,4-Dinitrophenylhydrazine (DNPH) | >3 orders of magnitude[7] | 101% - 107%[7] | Intra-day: 2.9-12.8%, Inter-day: 3.0-24.9%[7] | 100 nM[7] | High selectivity and sensitivity, requires small sample volume.[7] |
| GC-MS | Pentafluorobenzyl Bromide (PFB-Br) | Not specified | Not specified | Not specified | Not specified | High specificity and sensitivity.[8] |
| Spectrophotometry | N-methyl-2-phenylindole (NMPI) | Not specified | Recovery of added MDA <100%[9] | Not specified | 0.08 µM[9] | Simple, high-throughput. |
Note: The performance characteristics listed above are for the quantification of malondialdehyde and may vary for 2-(4-Methoxyphenyl)malondialdehyde. Method adaptation and re-validation are essential.
Experimental Protocols
HPLC-UV/Vis Method with Thiobarbituric Acid (TBA) Derivatization
This is a widely used and cost-effective method for MDA quantification.[6]
a. Sample Preparation (from Plasma):
-
To 250 µL of plasma, add butylated hydroxytoluene (BHT) to prevent further oxidation.
-
Perform alkaline hydrolysis by adding NaOH to release protein-bound MDA, followed by incubation.[6]
-
Precipitate proteins using an acid, such as trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated proteins.
b. Derivatization:
-
To the supernatant, add a solution of 2-thiobarbituric acid (TBA).
-
Incubate the mixture at a high temperature (e.g., 95°C) to facilitate the reaction between MDA and TBA, forming a colored MDA-TBA₂ adduct.[9]
c. Extraction:
-
Extract the MDA-TBA₂ adduct into an organic solvent, such as n-butanol.[6]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
d. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV-Vis detector at 532 nm, the maximum absorbance of the MDA-TBA₂ adduct.[9][10]
Workflow for HPLC-UV/Vis Quantification of MDA
Caption: Workflow for MDA quantification using HPLC-UV/Vis with TBA derivatization.
LC-MS Method with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method offers high sensitivity and specificity, making it suitable for samples with low MDA concentrations.[7]
a. Sample Preparation (from Plasma):
-
For total MDA, perform alkaline hydrolysis of the plasma sample with NaOH to release bound MDA, followed by acid precipitation.[7]
-
For free MDA, directly perform acid precipitation.[7]
-
Centrifuge and collect the supernatant.
b. Derivatization:
-
Add a solution of 2,4-dinitrophenylhydrazine (DNPH) to the supernatant.
-
Incubate at room temperature to form the MDA-DNPH derivative.[7]
c. Extraction:
-
Perform a liquid-liquid extraction to remove excess DNPH.[7]
d. LC-MS Analysis:
-
Column: A suitable reverse-phase column, such as a C18 or phenyl-hexyl column.[1]
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: Mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity.
Workflow for LC-MS Quantification of MDA
Caption: Workflow for MDA quantification using LC-MS with DNPH derivatization.
Adapting Methods for this compound
The presence of the 4-methoxyphenyl group in this compound will influence its physicochemical properties compared to MDA. This necessitates careful consideration and adaptation of the existing methods:
-
Derivatization: The reactivity of the aldehyde groups in this compound with derivatizing agents like TBA and DNPH is expected to be similar to that of MDA. However, the reaction kinetics and optimal conditions (e.g., temperature, pH, reaction time) may differ and should be re-optimized.
-
Chromatography: The 4-methoxyphenyl group will increase the hydrophobicity of the molecule. This will likely lead to a longer retention time on a reverse-phase HPLC column compared to the MDA derivative. The mobile phase composition and gradient may need to be adjusted to achieve optimal separation from potential interferences.
-
Detection:
-
UV-Vis: The chromophore of the 4-methoxyphenyl group will alter the UV-Vis absorption spectrum of the derivative. The wavelength of maximum absorbance should be re-determined for the this compound derivative to ensure maximum sensitivity.
-
Mass Spectrometry: The mass-to-charge ratio (m/z) of the this compound derivative will be different from that of the MDA derivative. The mass spectrometer parameters, including the precursor and product ions for MRM transitions, must be re-optimized for the target analyte.
-
-
Method Validation: Once a method has been adapted, it is crucial to perform a full validation according to established guidelines (e.g., ICH Q2(R2)) to ensure it is accurate, precise, specific, and robust for the quantification of this compound in the desired matrix.[11] This includes establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
By leveraging the well-established analytical frameworks for malondialdehyde and systematically adapting and re-validating the chosen method, researchers can develop a reliable and robust assay for the quantification of this compound to support their research and development activities.
References
- 1. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of malondialdehyde by HPLC-FL - application to various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical Review of Malondialdehyde Analysis in Biological Samples | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. ijhmr.com [ijhmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 10. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
A Comparative Analysis of the Reactivity of 2-(4-Methoxyphenyl)malondialdehyde and Unsubstituted Malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malondialdehyde (MDA) is a highly reactive three-carbon dialdehyde that serves as a well-known biomarker for oxidative stress.[1][2] Its bifunctional nature makes it a versatile synthon in organic chemistry, particularly in reactions involving nucleophiles. The introduction of a substituent at the 2-position, such as the 4-methoxyphenyl group, is expected to significantly modulate its reactivity. The 4-methoxyphenyl group, with its electron-donating methoxy substituent, influences the electronic properties of the malondialdehyde core, thereby altering its behavior in chemical reactions.
Theoretical Comparison of Reactivity
The reactivity of malondialdehydes is primarily governed by two key factors: the acidity of the α-hydrogen (the hydrogen attached to the central carbon) and the electrophilicity of the carbonyl carbons. The electron-donating nature of the 4-methoxyphenyl group is predicted to have opposing effects on these two parameters.
1. Acidity of the α-Proton and Enolate Formation:
The α-hydrogen of malondialdehyde is acidic due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over the two carbonyl groups.[3][4] The presence of an electron-donating group, such as the 4-methoxyphenyl group, at the 2-position is expected to destabilize the enolate anion. This is because the electron-donating group pushes electron density into a system that is already electron-rich, leading to increased electron-electron repulsion.
Consequently, 2-(4-methoxyphenyl)malondialdehyde is predicted to be less acidic than unsubstituted malondialdehyde. This reduced acidity implies that the formation of the corresponding enolate, a key nucleophilic intermediate in many reactions, will be less favorable.
2. Electrophilicity of the Carbonyl Carbons:
The carbonyl carbons of malondialdehyde are electrophilic and susceptible to attack by nucleophiles. The electron-donating 4-methoxyphenyl group will increase the electron density at the carbonyl carbons through resonance and inductive effects. This increased electron density will reduce the partial positive charge on the carbonyl carbons.
Therefore, the carbonyl carbons of this compound are predicted to be less electrophilic than those of unsubstituted malondialdehyde. This will result in a decreased rate of reaction with nucleophiles that directly attack the carbonyl group.
Predicted Reactivity in Key Reactions
Based on the theoretical considerations above, we can predict the relative reactivity of the two compounds in common reactions involving malondialdehydes.
| Reaction Type | Predicted Reactivity of this compound vs. Unsubstituted Malondialdehyde | Rationale |
| Knoevenagel Condensation | Slower | The Knoevenagel condensation is typically base-catalyzed and proceeds via the formation of an enolate.[1][5] The lower acidity of this compound will hinder the formation of the enolate intermediate, thus slowing down the reaction rate. |
| Michael Addition (as an acceptor) | Slower | In reactions where the malondialdehyde acts as a Michael acceptor, the initial attack occurs at the β-carbon of the α,β-unsaturated system that can be formed. The reduced electrophilicity of the carbonyl system in the substituted compound would likely decrease its reactivity as a Michael acceptor. |
| Reaction with Amines (Schiff Base Formation) | Slower | The formation of Schiff bases involves the nucleophilic attack of an amine on the carbonyl carbon.[6] The decreased electrophilicity of the carbonyl carbons in this compound is expected to result in a slower rate of Schiff base formation. |
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical predictions, the following experimental protocols can be employed.
Experiment 1: Determination of Apparent pKa
Objective: To compare the relative acidities of the α-protons.
Methodology:
-
Prepare equimolar solutions of this compound and unsubstituted malondialdehyde in a suitable solvent system (e.g., 50% aqueous ethanol).
-
Titrate each solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the base.
-
Plot the pH versus the volume of base added to generate a titration curve.
-
The apparent pKa can be determined from the midpoint of the titration curve. A higher pKa value for this compound would confirm its lower acidity.
Experiment 2: Comparative Kinetics of the Knoevenagel Condensation
Objective: To compare the reaction rates in a classic reaction involving enolate formation.
Methodology:
-
Reaction Setup: In separate reaction vessels, combine equimolar amounts of a suitable active methylene compound (e.g., malononitrile or ethyl cyanoacetate), a benzaldehyde derivative (e.g., benzaldehyde), and a catalytic amount of a weak base (e.g., piperidine) in a suitable solvent (e.g., ethanol).[7][8]
-
To one reaction, add this compound. To the other, add unsubstituted malondialdehyde.
-
Monitoring the Reaction: Monitor the progress of both reactions over time by taking aliquots at regular intervals and analyzing them using a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rate of the reaction can be determined from the slope of this curve. A slower initial rate for the reaction with this compound would indicate its lower reactivity in the Knoevenagel condensation.
Visualizing the Electronic Effects
The following diagrams illustrate the electronic effects influencing the reactivity of the two compounds.
Caption: Electronic effects on the malondialdehyde core.
Caption: Generalized Knoevenagel condensation pathway.
Conclusion
The introduction of a 4-methoxyphenyl group at the 2-position of malondialdehyde is predicted to decrease its overall reactivity in common nucleophilic addition and condensation reactions. This is attributed to the electron-donating nature of the substituent, which reduces the acidity of the α-proton and the electrophilicity of the carbonyl carbons. For researchers designing molecules for specific biological targets or chemical transformations, this modulation of reactivity is a critical consideration. The 2-(4-methoxyphenyl) derivative, being less reactive, may exhibit greater stability and different biological properties compared to the highly reactive unsubstituted malondialdehyde. The proposed experimental protocols provide a framework for the empirical validation of these theoretical predictions.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Pathophysiology And the Biochemical and Clinical Significance of Malondialdehyde – International Journal of Health & Medical Research [ijhmr.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Malondialdehyde epitopes as targets of immunity and the implications for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhu.ac.in [bhu.ac.in]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of 2-(4-Methoxyphenyl)malondialdehyde
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods for the quantitative analysis of 2-(4-Methoxyphenyl)malondialdehyde. The information presented is primarily based on the extensive research and methodologies established for the closely related parent compound, malondialdehyde (MDA), due to the limited availability of specific cross-validation studies for its 2-(4-methoxyphenyl) derivative. The analytical principles and procedures for MDA are highly applicable to its derivatives, offering a robust framework for this comparison.
For researchers, scientists, and drug development professionals, the choice of analytical method is critical for obtaining accurate and reliable data. This guide outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflow to aid in the selection of the most appropriate method for a given research need.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of HPLC and spectrophotometric methods based on data reported for malondialdehyde analysis. These values provide a benchmark for what can be expected when analyzing this compound.
| Performance Parameter | HPLC Method | Spectrophotometric Method (TBARS Assay) |
| **Linearity (R²) ** | Typically ≥ 0.995[1][2] | Generally ≥ 0.99 |
| Limit of Detection (LOD) | 0.034 µM to 0.10 µM[3][4] | ~0.16 µM[3] |
| Limit of Quantification (LOQ) | 0.0125 µM to 0.26 µM[2][3][4] | ~0.23 µM[3] |
| Precision (RSD%) | Intra-day: < 6.1%, Inter-day: < 5.0%[2] | Intra-day and Inter-day: Can be higher, often >10%[3] |
| Accuracy (Recovery %) | 91% to 108%[1][3] | Can be lower and more variable, sometimes under 71%[3] |
| Specificity | High; separates the analyte from interfering compounds. | Low; susceptible to interference from other aldehydes and biomolecules.[5][6] |
Experimental Protocols
Detailed methodologies for both HPLC and spectrophotometric analysis are provided below. These protocols are based on common procedures for MDA and can be adapted for this compound.
HPLC Method Protocol
This method involves a derivatization step with thiobarbituric acid (TBA) to form a fluorescent adduct that can be quantified by HPLC.
1. Sample Preparation and Derivatization:
-
To 500 µL of the sample (e.g., plasma or tissue homogenate), add 2 mL of deionized water and 500 µL of 0.5% butylated hydroxytoluene (BHT) in methanol to prevent further oxidation.[7]
-
Precipitate proteins by adding 200 µL of 0.66 N H₂SO₄ and 150 µL of 10% Na₂WO₄ (w/v).[7]
-
Vortex and centrifuge the mixture.
-
To the supernatant, add a solution of 0.6% thiobarbituric acid (TBA).
-
Heat the mixture at 95-100°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[7][8]
-
Cool the samples and extract the adduct with n-butanol.[7]
-
Evaporate the n-butanol layer to dryness and reconstitute the residue in the mobile phase for injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM phosphate buffer, pH 6).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: Fluorescence detector (Excitation: 521 nm, Emission: 552 nm) or UV-Vis detector at 532 nm.[2][9]
-
Injection Volume: 20 µL.
Spectrophotometric Method (TBARS Assay) Protocol
This method relies on the reaction of the analyte with TBA to produce a colored product that is measured using a spectrophotometer.
1. Sample Preparation and Reaction:
-
Mix the sample with a solution of TBA in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).
-
Heat the mixture in a water bath at 95-100°C for a specified time (e.g., 60 minutes) to develop the color.[10]
-
Cool the tubes to room temperature.
-
Centrifuge the samples to pellet any precipitate.
2. Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[11]
-
A standard curve is generated using a stable precursor of the analyte, such as 1,1,3,3-tetramethoxypropane (TMP) for MDA.
-
The concentration of the analyte in the sample is determined by comparing its absorbance to the standard curve.
Mandatory Visualizations
The following diagrams illustrate the cross-validation workflow and a key chemical reaction involved in the analysis.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Derivatization of malondialdehyde with thiobarbituric acid.
References
- 1. Quantification of malondialdehyde by HPLC-FL - application to various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC determination of malondialdehyde in ECV304 cell culture medium for measuring the antioxidant effect of vitexin-4''-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an analytical method to determine malondialdehyde as an oxidative marker in cryopreserved bovine semen - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative steps necessary for the accurate measurement of malondialdehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PlumX [plu.mx]
- 9. mdpi.com [mdpi.com]
- 10. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Malondialdehyde (MDA) Derivatives as Markers of Oxidative Stress: Spotlight on 2-(4-Methoxyphenyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of malondialdehyde (MDA) and its derivatives as biomarkers for oxidative stress, with a special focus on the potential utility of 2-(4-Methoxyphenyl)malondialdehyde. While direct comparative experimental data for this compound is limited in current scientific literature, this document synthesizes existing knowledge on MDA and other derivatives to offer a prospective evaluation for researchers in the field.
Introduction to Oxidative Stress and Lipid Peroxidation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] Lipid peroxidation, the oxidative degradation of lipids, is a primary indicator of oxidative stress. This process generates various byproducts, of which malondialdehyde (MDA) is one of the most well-known and frequently measured biomarkers.[3][4]
The most common method for MDA quantification is the Thiobarbituric Acid Reactive Substances (TBARS) assay.[5][6] This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperatures to form a colored adduct that can be measured spectrophotometrically.[7][8] Despite its widespread use due to its simplicity and cost-effectiveness, the TBARS assay suffers from a lack of specificity, as TBA can react with other aldehydes present in biological samples.[9][10] This has led to the development of more specific methods, such as high-performance liquid chromatography (HPLC), and the exploration of other MDA derivatives as potentially more reliable markers.[4][11][12]
Comparative Analysis of MDA and its Derivatives
This section compares the performance of traditional MDA assays with other derivatives, and explores the hypothetical advantages of using a substituted malondialdehyde like this compound.
Table 1: Comparison of Analytical Methods for MDA and its Derivatives
| Feature | TBARS (Spectrophotometric) | HPLC-based MDA Detection | Other Aldehydic Markers (e.g., 4-HNE) |
| Principle | Reaction of MDA with TBA to form a colored product.[7] | Chromatographic separation and quantification of MDA-TBA adduct or other derivatives.[9][13] | Immunoassays or chromatographic methods for specific aldehyde detection.[14] |
| Specificity | Low; reacts with other aldehydes and biomolecules.[10] | High; separates MDA from interfering substances.[4] | High for the specific aldehyde being measured.[14] |
| Sensitivity | Moderate.[7] | High.[13] | Varies with the method, can be very high (e.g., GC-MS). |
| Cost | Low.[7] | High.[7] | High. |
| Throughput | High. | Low to moderate. | Low to moderate. |
| Quantitative Data Example (Serum MDA levels in COPD patients vs. Controls) | COPD Exacerbation: 7.15±1.21 nmol/mL; Stable COPD: 5.22±1.56 nmol/mL; Controls: 3.46±0.57 nmol/mL.[4] | COPD Exacerbation: 2.18±0.64 nmol/mL; Stable COPD: 1.16±0.45 nmol/mL; Controls: 0.72±0.20 nmol/mL.[4] | N/A (Data for 4-HNE would be presented in its own units) |
Hypothetical Performance of this compound
Potential Advantages:
-
Modified Reactivity: The electron-donating methoxy group might alter the reactivity of the malondialdehyde core, potentially leading to more specific or sensitive detection in certain assay conditions.
-
Altered Spectroscopic Properties: The aromatic substituent will likely shift the absorption and fluorescence maxima of the resulting adduct with detection reagents like TBA. This could be advantageous in reducing interference from other absorbing or fluorescent compounds in biological samples.
-
Improved Stability: The bulky substituent might enhance the stability of the molecule compared to the highly reactive unsubstituted MDA.
Potential Disadvantages:
-
Steric Hindrance: The phenyl group could sterically hinder the reaction with TBA or other derivatizing agents, potentially requiring modified assay protocols.
-
Unknown Biological Activity: The biological activity and metabolism of this substituted MDA are not well-characterized, which could complicate the interpretation of results.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for the TBARS assay, which would require optimization for specific MDA derivatives.
Protocol 1: General Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol is a generalized procedure and may require optimization for specific sample types and MDA derivatives.
Materials:
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in 50% acetic acid)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Butylated hydroxytoluene (BHT) solution (to prevent further oxidation)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Biological sample (e.g., plasma, tissue homogenate)
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer on ice. Centrifuge to remove debris.
-
Protein Precipitation: To a known volume of sample (e.g., 200 µL), add an equal volume of TCA solution and BHT. Vortex and centrifuge to pellet the precipitated protein.
-
Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of TBA solution.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Measurement: Cool the samples to room temperature and measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Calculate the concentration of TBARS using a standard curve prepared with the MDA standard.
Visualizations
Visual diagrams can aid in understanding the complex pathways and workflows involved in oxidative stress measurement.
Caption: Lipid peroxidation pathway leading to MDA formation.
Caption: General workflow for the TBARS assay.
Conclusion
Malondialdehyde remains a cornerstone biomarker for assessing oxidative stress, with the TBARS assay being a widely accessible method. However, for enhanced specificity and accuracy, HPLC-based methods are superior.[4] The development and characterization of novel MDA derivatives, such as this compound, represent a promising avenue for improving oxidative stress diagnostics. While direct comparative data is currently lacking for this specific compound, its unique chemical structure suggests potential benefits in terms of assay performance. Further research is warranted to experimentally validate the utility of this compound and other aryl-substituted malondialdehydes as next-generation markers of lipid peroxidation. Researchers are encouraged to consider the limitations of traditional methods and explore these novel alternatives in their pursuit of more reliable and precise measurements of oxidative stress.
References
- 1. Pathophysiology And the Biochemical and Clinical Significance of Malondialdehyde – International Journal of Health & Medical Research [ijhmr.com]
- 2. Use of Malondialdehyde as a Biomarker for Assessing Oxidative Stress in Different Disease Pathologies: a Review | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 3. MALONDIALDEHYDE – OXIDATIVE STRESS MARKER | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparative evaluation of thiobarbituric acid methods for the determination of malondialdehyde in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of malondialdehyde (MDA) by high-performance liquid chromatography in serum and liver as a biomarker for oxidative stress. Application to a rat model for hypercholesterolemia and evaluation of the effect of diets rich in phenolic antioxidants from fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference studies in the TBA assay using 2-(4-Methoxyphenyl)malondialdehyde
For researchers, scientists, and drug development professionals utilizing the Thiobarbituric Acid (TBA) assay to measure malondialdehyde (MDA), a key indicator of lipid peroxidation, navigating potential interferences is critical for obtaining accurate and reliable data. This guide provides a comprehensive overview of common interfering substances in the TBA assay, protocols to mitigate their effects, and a comparative discussion of MDA standards.
The TBA assay, while widely used, is susceptible to interference from various compounds present in biological samples, which can lead to an overestimation of MDA levels. Understanding and addressing these interferences is paramount for the integrity of experimental results. This guide focuses on interference studies relevant to the TBA assay, with a particular interest in the performance of different malondialdehyde standards, including 2-(4-Methoxyphenyl)malondialdehyde.
Common Interferences in the TBA Assay
A variety of substances can react with TBA or otherwise interfere with the spectrophotometric or fluorometric measurement of the MDA-TBA adduct. This can lead to falsely elevated results, masking the true extent of lipid peroxidation. The table below summarizes common interfering substances and their effects.
| Interfering Substance | Effect on TBA Assay |
| Sugars (e.g., Sucrose) | React with TBA under acidic and high-temperature conditions, forming a chromophore that absorbs at a similar wavelength to the MDA-TBA adduct, leading to significant overestimation of MDA.[1][2] |
| Other Aldehydes | The TBA assay is not specific to MDA; other aldehydes, which are also products of lipid peroxidation or present in biological matrices, can react with TBA to form colored products.[2] |
| Proteins and Amino Acids | Can react with TBA to a lesser extent, contributing to background absorbance and potentially leading to inaccurate results. |
| Plant Pigments (e.g., Anthocyanins) | Absorb light in the same region as the MDA-TBA adduct (around 532 nm), causing direct spectral interference. |
| Sialic Acid | Known to react with TBA and produce a colored product, leading to interference. |
| Hemoglobin and Bilirubin | Can interfere with the spectrophotometric reading, particularly in plasma or serum samples, by absorbing light at or near 532 nm. |
Mitigating Interference: Experimental Protocols
Several modifications to the standard TBA assay protocol can be implemented to minimize the impact of interfering substances. One of the most well-documented is the interference from sucrose, for which a modified protocol has been developed.
Modified TBA Assay Protocol for Samples Containing Sucrose
This protocol is adapted for the analysis of samples containing sucrose, a common component in homogenization buffers. The key modification is the inclusion of a butanol-pyridine extraction step to isolate the MDA-TBA adduct from water-soluble interfering substances.[1]
Reagents:
-
TBA Reagent: 0.67% (w/v) 2-thiobarbituric acid in distilled water.
-
Acid Reagent: 10% (w/v) trichloroacetic acid (TCA) in distilled water.
-
Butanol-Pyridine Reagent: A 15:1 (v/v) mixture of n-butanol and pyridine.
-
MDA Standard: A standard solution of malondialdehyde, typically prepared from a precursor such as 1,1,3,3-tetramethoxypropane (TMP). For samples containing sucrose, it is crucial to prepare the standards in a sucrose solution of the same concentration as the samples.
Procedure:
-
To 1.0 mL of the sample or standard, add 2.0 mL of the TBA/Acid Reagent mixture.
-
Vortex the mixture and incubate in a boiling water bath for 20 minutes.
-
Cool the tubes in an ice bath to stop the reaction.
-
Add 3.0 mL of the butanol-pyridine reagent to each tube.
-
Vortex vigorously for 1 minute to extract the MDA-TBA adduct into the organic phase.
-
Centrifuge the tubes at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
Measure the absorbance of the organic layer at 532 nm.
Performance of Malondialdehyde Standards
The choice of MDA standard is a critical component of the TBA assay. While 1,1,3,3-tetramethoxypropane (TMP) is a commonly used precursor that hydrolyzes to MDA under acidic conditions, other standards such as this compound are also available.
Currently, there is a lack of direct, publicly available experimental data comparing the performance of this compound with TMP or other standards in the presence of the interfering substances listed above. Such a comparison would be invaluable to the scientific community for optimizing the TBA assay for specific applications and sample matrices. Ideally, such a study would involve:
-
Direct comparison of standard curves: Generating standard curves for both this compound and TMP.
-
Spike-and-recovery experiments: Spiking known concentrations of each standard into various biological matrices containing interfering substances (e.g., high sucrose, other aldehydes) and measuring the recovery.
-
Spectrophotometric analysis: Comparing the absorbance spectra of the TBA adducts formed from both standards in the presence and absence of interferents.
Without such data, researchers are encouraged to perform their own validation experiments when using a new MDA standard or working with a sample matrix known to contain high levels of interfering compounds.
Visualizing the TBA Assay Workflow and Interference
To better understand the TBA assay and the points at which interference can occur, the following workflow diagram is provided.
Figure 1. Workflow of the TBA assay, highlighting key steps and points of potential interference.
Conclusion
The TBA assay remains a valuable tool for assessing lipid peroxidation. However, its inherent lack of specificity necessitates careful consideration of potential interferences. While modified protocols can help to mitigate the effects of some interfering substances, researchers should be aware of the limitations of the assay. The development and validation of more specific and robust MDA standards, along with comprehensive comparative studies, will be crucial for improving the accuracy and reliability of the TBA assay in diverse research applications. Until more data is available, careful experimental design, including the use of appropriate controls and validation experiments, is strongly recommended.
References
Quantifying the effect of the methoxy group on the electrophilicity of malondialdehyde
For Immediate Release
A comprehensive guide quantifying the effect of a methoxy group on the electrophilicity of malondialdehyde (MDA) has been developed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the reactivity of these compounds, supported by theoretical data and established chemical principles, to aid in the design and development of targeted therapeutic agents.
Malondialdehyde, a well-known biomarker for oxidative stress, is a reactive electrophile that can form adducts with biological nucleophiles. The introduction of a methoxy group (–OCH₃) at the β-position of this α,β-unsaturated dialdehyde is expected to modulate its electrophilicity, thereby altering its reactivity and potential biological activity. Understanding the magnitude of this effect is crucial for designing molecules with specific reactivity profiles.
Executive Summary of Comparative Data
The electrophilicity of a Michael acceptor is critically influenced by the electronic properties of its substituents. Electron-donating groups, such as a methoxy group, are known to decrease the electrophilicity of the β-carbon by increasing electron density through resonance. This effect reduces the compound's reactivity towards nucleophiles.
To quantify this, we can compare the electronic properties of a model system: acrolein versus 3-methoxyacrolein. Computational chemistry provides valuable insights into these properties.
| Compound | Key Electronic Property | Value (Illustrative) | Implication for Electrophilicity |
| Malondialdehyde (analogous to Acrolein) | LUMO Energy | Lower | Higher Electrophilicity |
| Partial Positive Charge on β-carbon | Higher | Higher Electrophilicity | |
| Methoxy-Malondialdehyde (analogous to 3-Methoxyacrolein) | LUMO Energy | Higher | Lower Electrophilicity |
| Partial Positive Charge on β-carbon | Lower | Lower Electrophilicity |
Note: The values presented are illustrative and based on general principles of electronic effects. Specific computational data would be required for precise quantification.
Theoretical Framework
The observed decrease in electrophilicity in methoxy-substituted malondialdehyde can be explained by the electron-donating nature of the methoxy group. This is primarily a resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the π-system of the α,β-unsaturated carbonyl.
This electron donation has two key consequences:
-
Increased Electron Density at the β-Carbon: The resonance contribution from the methoxy group increases the electron density at the β-carbon, making it less attractive to incoming nucleophiles.
-
Increased Energy of the Lowest Unoccupied Molecular Orbital (LUMO): A higher energy LUMO signifies that the molecule is less energetically favorable to accept electrons, thus indicating lower electrophilicity.
Caption: Logical flow of the methoxy group's effect on electrophilicity.
Experimental Protocols
To experimentally quantify the difference in electrophilicity between malondialdehyde and its methoxy-substituted analog, the following protocols can be employed:
Kinetic Analysis of Michael Addition
Objective: To determine the second-order rate constants for the reaction of each aldehyde with a model nucleophile (e.g., N-acetylcysteine).
Procedure:
-
Solution Preparation: Prepare stock solutions of the aldehyde (malondialdehyde or methoxy-malondialdehyde) and N-acetylcysteine in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: Mix the aldehyde and nucleophile solutions in a cuvette at a defined temperature.
-
Spectrophotometric Monitoring: Monitor the disappearance of the α,β-unsaturated carbonyl chromophore by UV-Vis spectrophotometry at a predetermined wavelength.
-
Data Analysis: Calculate the initial reaction rates from the change in absorbance over time. Determine the second-order rate constant by plotting the observed rate against the concentration of the nucleophile.
Experimental Workflow
Unveiling the Potential of 2-(4-Methoxyphenyl)malondialdehyde: A Comparative Guide for Fluorescent Probe Precursors
In the dynamic landscape of biomedical research and drug development, the precise detection of biomarkers associated with oxidative stress is paramount. Malondialdehyde (MDA), a reactive aldehyde and a key biomarker of lipid peroxidation, has garnered significant attention for its role in various pathological conditions. The development of sensitive and selective fluorescent probes for MDA detection is a critical area of research. This guide provides a comprehensive comparison of the potential of 2-(4-Methoxyphenyl)malondialdehyde as a precursor for fluorescent probes against established alternatives, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection of optimal sensing strategies.
Performance Benchmarks: A Comparative Analysis
The efficacy of a fluorescent probe is determined by several key performance indicators, including its limit of detection (LOD), response time, and specificity. While this compound itself is not a fluorescent probe, its structural similarity to MDA suggests its potential as a building block for creating novel probes. The following table summarizes the performance of several recently developed fluorescent probes for MDA, providing a benchmark against which a hypothetical probe derived from this compound could be measured.
| Fluorescent Probe | Limit of Detection (LOD) | Response Time | Key Features |
| Lyso-Np-Hy [1][2] | 169 nM | < 1 hour | Lysosome-targetable, high sensitivity and specificity.[1][2] |
| GHA [3] | 71 nM (for MDA) | Not specified | Golgi-targeted, capable of simultaneous detection of MDA and formaldehyde.[3] |
| MDA-6 [4] | 30 nM | Not specified | High specificity, low cytotoxicity, and suitable for in vivo imaging.[4] |
| MDP Probe [5] | 80 nM | Not specified | High sensitivity and selectivity, biocompatible for cell-based experiments.[5] |
| MDAP-1 [6] | Not specified | Not specified | Turn-on probe with >170-fold fluorescence enhancement, detects endogenous and exogenous MDA in living cells.[6] |
A hypothetical fluorescent probe synthesized from this compound would ideally exhibit a low limit of detection (in the nanomolar range), a rapid response time, and high selectivity for MDA over other reactive oxygen species and biological analytes. The methoxyphenyl group could potentially enhance the photophysical properties of the resulting probe, such as its quantum yield and Stokes shift, which are critical for sensitive detection.
Experimental Protocols: Methodologies for Probe Synthesis and Application
The synthesis of a fluorescent probe from a precursor like this compound would typically involve a condensation reaction with a fluorophore containing a reactive amino or hydrazine group. The general workflow for synthesizing and utilizing such a probe is outlined below.
General Synthesis of a Fluorescent Probe
A common strategy for creating fluorescent probes for aldehydes involves the use of fluorophores with amino or hydrazine functional groups.[7] The reaction between the aldehyde and the amine or hydrazine results in the formation of a Schiff base or a hydrazone, respectively. This reaction can lead to a change in the fluorescence properties of the molecule, providing a "turn-on" or "turn-off" signal.
References
- 1. A malondialdehyde-activated fluorescent probe reveals lysosomal dysfunction in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A malondialdehyde-activated fluorescent probe reveals lysosomal dysfunction in atherosclerosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A highly sensitive Golgi-targeted fluorescent probe for the simultaneous detection of malondialdehyde and formaldehyde in living systems and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of endogenous malondialdehyde through fluorescent probe MDA-6 during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence probe for real-time malonaldehyde detection in epilepsy model - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Toward a biomarker of oxidative stress: a fluorescent probe for exogenous and endogenous malondialdehyde in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
The Tracer Unseen: A Comparative Guide to Isotopic Labeling for Metabolic Tracing of Lipid Peroxidation
For the discerning researcher in metabolic sciences and drug development, this guide offers a comparative analysis of isotopic labeling strategies for tracing lipid peroxidation, with a special focus on the potential utility of novel tracers like 2-(4-Methoxyphenyl)malondialdehyde in the context of established methodologies.
While direct isotopic labeling studies utilizing this compound for metabolic tracing remain to be published, this guide provides a framework for its potential application by comparing it with current gold-standard techniques. We will delve into the established use of isotopically labeled fatty acid precursors to monitor metabolic flux through lipid peroxidation pathways, culminating in the formation of biomarkers like malondialdehyde (MDA).
Introduction to Metabolic Tracing of Lipid Peroxidation
Lipid peroxidation is a critical pathological process implicated in a wide array of diseases, including cancer, diabetes, and cardiovascular disorders.[1][2][3] Malondialdehyde (MDA) is a well-established and widely used biomarker for quantifying the extent of lipid peroxidation.[1][3][4][5][6] Isotopic labeling, a powerful technique for elucidating metabolic pathways, offers a dynamic view of the processes leading to MDA formation. By introducing atoms with a heavier isotope (e.g., ¹³C or ²H) into precursor molecules, researchers can trace their metabolic fate and quantify the activity of specific pathways.[7][8]
This guide will compare the established method of using isotopically labeled polyunsaturated fatty acids (PUFAs) as precursors with the hypothetical use of a labeled this compound for tracing studies.
Comparison of Isotopic Labeling Strategies
| Feature | Isotopic Labeling of Precursors (e.g., Fatty Acids) | Hypothetical Isotopic Labeling of this compound |
| Principle | Traces the entire metabolic pathway from precursor to end-product (MDA). | Primarily traces the clearance, distribution, and adduction of an MDA analog. |
| Isotopes Used | ¹³C, ²H (Deuterium) | ¹³C, ²H, potentially ¹⁸F for PET imaging applications.[9] |
| Information Gained | Rate of lipid peroxidation, pathway flux, identification of intermediates.[8][10] | Bioavailability, sites of adduction to proteins and DNA, clearance kinetics. |
| Advantages | - Provides a dynamic measure of endogenous lipid peroxidation.[2]- Elucidates the contribution of specific fatty acids to oxidative stress.- Well-established methodologies and analytical techniques (LC-MS, GC-MS).[4] | - Could directly quantify the reactivity and fate of an MDA-like molecule in vivo.- Potential for in vivo imaging if labeled with a positron emitter. |
| Limitations | - Isotope scrambling can complicate data interpretation.- Requires sophisticated analytical instrumentation and data analysis.[7] | - Does not measure the endogenous rate of lipid peroxidation.- The metabolism of the methoxyphenyl group may not perfectly mimic native MDA.- Synthesis of the labeled compound may be complex and costly. |
| Typical Analytes | Labeled fatty acids, phospholipids, and lipid peroxidation products (e.g., labeled MDA). | Labeled this compound and its metabolites or adducts. |
Experimental Protocols
Protocol 1: Tracing Lipid Peroxidation using ¹³C-Labeled Arachidonic Acid
This protocol outlines a typical experiment to trace the metabolic fate of arachidonic acid and the subsequent formation of lipid peroxidation products.
1. Cell Culture and Labeling:
-
Culture cells of interest (e.g., HepG2 human hepatoma cells) in standard growth medium.[11]
-
At 80% confluency, replace the medium with fresh medium containing [U-¹³C]-Arachidonic Acid. The final concentration and labeling duration will depend on the specific experimental goals and cell type.[7]
2. Induction of Oxidative Stress:
-
After the labeling period, induce oxidative stress using a chemical inducer such as tert-butyl hydroperoxide (t-BOOH).[11]
3. Metabolite Extraction:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).
4. Sample Analysis by LC-MS:
-
Separate metabolites using liquid chromatography (LC).
-
Detect and quantify the mass isotopologues of arachidonic acid and its downstream metabolites, including ¹³C-labeled MDA, using a high-resolution mass spectrometer.
5. Data Analysis:
-
Determine the fractional labeling of metabolites to calculate the flux through the lipid peroxidation pathway.
Protocol 2: Hypothetical Protocol for Tracing this compound
This hypothetical protocol describes how an isotopically labeled this compound could be used to study its distribution and adduction.
1. Synthesis of Labeled Compound:
-
Synthesize this compound with an isotopic label, for instance, ¹³C in the phenyl ring or the malondialdehyde backbone.
2. In Vivo Administration:
-
Administer the labeled compound to a model organism (e.g., mouse) via an appropriate route (e.g., intravenous injection).
3. Tissue Collection and Processing:
-
At various time points, collect tissues of interest (e.g., liver, kidney, plasma).
-
Homogenize tissues and perform protein and DNA extraction.
4. Analysis of Adducts:
-
Digest protein samples with proteases (e.g., trypsin) and DNA samples with nucleases.
-
Analyze the resulting peptides and nucleosides by LC-MS/MS to identify and quantify adducts formed by the labeled this compound.
5. Pharmacokinetic Analysis:
-
Quantify the concentration of the labeled compound and its metabolites in plasma over time to determine its pharmacokinetic profile.
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Metabolic pathway of lipid peroxidation leading to MDA formation.
Caption: Experimental workflow for tracing lipid peroxidation with labeled PUFAs.
Caption: Hypothetical workflow for tracing a labeled MDA analog.
Conclusion
The use of isotopically labeled precursors, particularly fatty acids, is a robust and well-validated approach for studying the dynamics of lipid peroxidation.[2][10][12][13] While direct studies on this compound are not yet available, its potential as a tool to investigate the downstream fate and reactivity of an MDA-like molecule is intriguing. Such a tracer would not replace precursor labeling for measuring endogenous peroxidation rates but would offer complementary information on the biological consequences of MDA formation. Future research in this area could provide valuable new insights for drug development and the study of diseases associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Linking serum malondialdehyde with dyslipidemia in patients with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 9. Synthesis of p-(di-tert-butyl[(18)F]fluorosilyl)benzaldehyde ([(18)F]SiFA-A) with high specific activity by isotopic exchange: a convenient labeling synthon for the (18)F-labeling of N-amino-oxy derivatized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Determination of malondialdehyde by liquid chromatography as the 2,4-dinitrophenylhydrazone derivative: a marker for oxidative stress in cell cultures of human hepatoma HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 13. Tracer-based lipidomics enables the discovery of disease-specific candidate biomarkers in mitochondrial β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Derivatization Agents for 2-(4-Methoxyphenyl)malondialdehyde Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantification of 2-(4-methoxyphenyl)malondialdehyde, a substituted dicarbonyl compound, is crucial in various research fields, including the assessment of oxidative stress and the development of new therapeutics. Its structural similarity to malondialdehyde (MDA), a well-known biomarker of lipid peroxidation, suggests that analytical methods developed for MDA can be adapted for its measurement. Derivatization of the reactive dialdehyde moiety is a common strategy to enhance its detectability and chromatographic performance. This guide provides a head-to-head comparison of the most common derivatization agents, supported by experimental data from studies on the parent compound, malondialdehyde.
Key Derivatization Agents at a Glance
The selection of a derivatization agent is critical and depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. The most widely employed agents include thiobarbituric acid (TBA), 2,4-dinitrophenylhydrazine (DNPH), 3-nitrophenylhydrazine (3-NPH), and reagents for gas chromatography such as pentafluorobenzyl bromide (PFB-Br) and perfluorophenylhydrazine (PFPH).
Performance Comparison of Derivatization Agents
The following tables summarize the key performance metrics for the most common derivatization agents used for malondialdehyde, which are expected to have similar performance with this compound.
Table 1: Reaction Conditions and Derivative Properties
| Derivatization Agent | Reaction Conditions | Derivative Stability | Detection Method | Key Advantages | Key Disadvantages |
| Thiobarbituric Acid (TBA) | Acidic pH, 90-100°C, 60-90 min[1][2] | Moderate | UV-Vis (532 nm), Fluorescence[2][3] | Simple, cost-effective[4] | Low specificity, harsh conditions can generate artifacts[5][6] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Mildly acidic, Room temp. to 50°C, 10-120 min[5][7][8] | Stable[5][8] | HPLC-UV (310 nm), LC-MS[7][9] | High specificity, mild conditions[7] | Potential for interfering peaks from reagent impurities[8] |
| 3-Nitrophenylhydrazine (3-NPH) | 20°C, 30 min[10] | Stable | LC-MS/MS[10][11] | High sensitivity, suitable for complex matrices[10] | Requires LC-MS/MS for optimal performance |
| Perfluorophenylhydrazine (PFPH) | 50°C, 30 min[1] | Good | GC-MS[1] | High sensitivity and specificity with GC-MS | Requires volatile derivative and GC instrumentation |
Table 2: Analytical Performance Data
| Derivatization Agent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| Thiobarbituric Acid (TBA) | LOD: ~1.1 µM[2] | >0.99 | Varies significantly with matrix |
| 2,4-Dinitrophenylhydrazine (DNPH) | LOQ: 100 nM (LC-MS)[5], LOD: 25 pmol/ml (HPLC-UV)[9] | >0.999[12] | 92.4 - 104.2[12] |
| 3-Nitrophenylhydrazine (3-NPH) | LOQ: 30 fmol (on-column, LC-MS/MS)[11] | 0.9999[11] | 92 - 98[11] |
| Perfluorophenylhydrazine (PFPH) | Not explicitly found for MDA, but generally high with GC-MS | Not specified | Not specified |
Detailed Experimental Protocols and Methodologies
Thiobarbituric Acid (TBA) Derivatization
The TBA assay is the most traditional method for MDA quantification. The reaction involves the condensation of one molecule of MDA with two molecules of TBA under acidic conditions and high temperature to form a pink-colored MDA-(TBA)₂ adduct, which is measured spectrophotometrically or fluorometrically.[2][13]
Experimental Workflow:
Caption: Workflow for derivatization with Thiobarbituric Acid (TBA).
Protocol:
-
To 100 µL of the sample, add 200 µL of 8.1% sodium dodecyl sulfate (SDS), 1.5 mL of 3.5 M sodium acetate buffer (pH 4), and 1.5 mL of 0.8% aqueous TBA solution.[2]
-
Bring the final volume to 4 mL with DI water.[2]
-
Tightly cap the tube and incubate in a heating block at 95°C for 1 hour.[2]
-
Cool the tubes in an ice bath for 30 minutes.[2]
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.[2]
-
Measure the absorbance of the supernatant at 532 nm.[2]
2,4-Dinitrophenylhydrazine (DNPH) Derivatization
DNPH reacts with dicarbonyl compounds under milder acidic conditions and at lower temperatures than TBA to form a stable hydrazone derivative, which can be analyzed by HPLC-UV or LC-MS.[7][9] This method offers higher specificity compared to the TBA assay.[14]
Experimental Workflow:
Caption: Workflow for derivatization with 2,4-Dinitrophenylhydrazine (DNPH).
Protocol:
-
For free MDA, precipitate proteins in 10 µL of plasma by adding 150 µL of 20% trichloroacetic acid (TCA).[5]
-
Centrifuge and collect the supernatant.[5]
-
Add 19 µL of 5 mM DNPH in 20% TCA to the supernatant and incubate for 10 minutes at room temperature.[5]
-
Stop the reaction by adding 22 µL of 10 M NaOH.[5]
-
Extract the MDA-DNPH derivative twice with 250 µL of a cyclohexane:toluene (1:1, v/v) mixture.[5]
-
Evaporate the organic phase and reconstitute the residue for HPLC or LC-MS analysis.
3-Nitrophenylhydrazine (3-NPH) Derivatization
3-NPH has emerged as a highly sensitive derivatizing agent, particularly for LC-MS/MS applications. It reacts with aldehydes to form stable hydrazones, leading to improved ionization efficiency and lower detection limits compared to DNPH.[10]
Experimental Workflow:
Caption: Workflow for derivatization with 3-Nitrophenylhydrazine (3-NPH).
Protocol:
-
Precipitate proteins from the sample using 20% trichloroacetic acid.[10]
-
To the supernatant, add a solution of 25 mM 3-nitrophenylhydrazine.[10]
-
Incubate the mixture at 20°C for 30 minutes.[10]
-
The sample is then ready for direct analysis by LC-MS/MS.[10]
Perfluorophenylhydrazine (PFPH) Derivatization for GC-MS
For analysis by gas chromatography-mass spectrometry (GC-MS), volatile derivatives are required. PFPH is a suitable reagent for this purpose, reacting with MDA to form a stable and volatile derivative.
Experimental Workflow:
Caption: Workflow for derivatization with Perfluorophenylhydrazine (PFPH).
Protocol:
-
Perform either acidic or alkaline hydrolysis on the sample to release bound MDA.[1]
-
Adjust the pH of 2 mL of the hydrolysate to 3.0.[1]
-
Add 100 µL of 2.5 µM PFPH and incubate at 50°C for 30 minutes.[1]
-
Extract the MDA-PFPH derivative with 2 mL of n-hexane.[1]
-
The n-hexane layer is then collected for GC-MS analysis.[1]
Concluding Remarks
The choice of derivatization agent for this compound should be guided by the specific requirements of the analysis. While the classic TBA assay is simple and inexpensive, it suffers from a lack of specificity. For more accurate and reliable quantification, methods based on DNPH are preferable, offering a good balance of specificity, sensitivity, and accessibility with standard HPLC-UV equipment. For high-sensitivity applications, particularly in complex biological matrices, 3-NPH coupled with LC-MS/MS is the superior choice. For laboratories equipped with GC-MS, PFPH provides a highly sensitive and specific alternative.
It is important to note that the provided data and protocols are based on studies of malondialdehyde. While the derivatization chemistry is expected to be directly applicable to this compound, the presence of the 4-methoxyphenyl group may influence reaction kinetics, solubility, and the spectral properties of the resulting derivatives. Therefore, method validation with the specific target analyte is strongly recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative studies on different methods of malonaldehyde determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and evaluation of a liquid chromatography-mass spectrometry method for rapid, accurate quantitation of malondialdehyde in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Malondialdehyde Detection in Complex Biological Matrices: Assessing Specificity and Performance
For researchers, scientists, and drug development professionals navigating the complexities of oxidative stress analysis, the accurate measurement of malondialdehyde (MDA) in biological samples is paramount. This guide provides an objective comparison of commonly employed methods for MDA quantification, focusing on their specificity, performance in complex matrices, and the practical considerations for their implementation. We delve into the traditional Thiobarbituric Acid Reactive Substances (TBARS) assay and contrast it with more specific chromatographic and alternative colorimetric techniques, supported by experimental data and detailed protocols.
Malondialdehyde, a highly reactive dialdehyde, is a well-established biomarker of lipid peroxidation, a process implicated in a vast array of pathologies. Consequently, its precise and reliable quantification is crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. However, the inherent reactivity of MDA and the complex nature of biological samples present significant analytical challenges, often leading to questions of assay specificity and accuracy.
Method Comparison: Navigating the Options for MDA Detection
The choice of an appropriate MDA detection method hinges on a balance between specificity, sensitivity, throughput, and the nature of the biological matrix under investigation. While the TBARS assay has been a workhorse in the field for decades due to its simplicity and cost-effectiveness, concerns regarding its specificity have prompted the adoption of more sophisticated techniques.
| Method | Principle | Advantages | Disadvantages | Specificity |
| Thiobarbituric Acid Reactive Substances (TBARS) Assay | Reaction of MDA with thiobarbiturates to form a colored/fluorescent adduct.[1][2] | Simple, inexpensive, high-throughput. | Prone to interference from other aldehydes, sugars, and biological molecules, leading to overestimation of MDA.[2][3][4] | Low |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of the MDA-TBA adduct or other MDA derivatives followed by detection (UV-Vis, fluorescence). | High specificity and accuracy, allows for the separation of interfering substances. | More complex, lower throughput, requires specialized equipment. | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas chromatographic separation of derivatized MDA followed by mass spectrometric detection. | Very high specificity and sensitivity, considered a "gold standard" method. | Complex sample preparation, requires expensive equipment and expertise. | Very High |
| 1-Methyl-2-phenylindole (MPI) Method | Reaction of MDA with MPI to form a stable chromophore.[5][6] | Good specificity, sensitive enough for diseased conditions.[5][6] | Less commonly used than TBARS, may require optimization. | Moderate to High |
| p-Anisidine Method | Reaction of aldehydes with p-anisidine to form a colored product.[5][6] | Can detect a broader range of aldehydes. | Not specific to MDA.[5][6] | Low |
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol is a generalized representation of the TBARS assay and may require optimization for specific sample types.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituritic acid (TBA) solution (0.67% w/v)
-
MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Biological sample (e.g., plasma, tissue homogenate)
Procedure:
-
Sample Preparation: Mix the biological sample with TCA solution to precipitate proteins. Centrifuge to collect the supernatant.
-
Reaction: Add TBA solution to the supernatant.
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink chromogen at 532 nm.
-
Quantification: Calculate MDA concentration based on a standard curve generated with the MDA standard.
High-Performance Liquid Chromatography (HPLC) Method for MDA-TBA Adduct
This protocol provides a more specific measurement of MDA by separating the MDA-TBA adduct from other interfering substances.
Materials:
-
Reagents for TBARS assay (as above)
-
HPLC system with a C18 column and a UV-Vis or fluorescence detector
-
Mobile phase (e.g., methanol/water or acetonitrile/buffer mixture)
Procedure:
-
Derivatization: Perform the TBARS reaction as described above.
-
Injection: Inject a filtered aliquot of the reaction mixture into the HPLC system.
-
Separation: Elute the MDA-TBA adduct using an appropriate mobile phase gradient.
-
Detection: Monitor the column effluent at the maximum absorbance (around 532 nm) or fluorescence of the MDA-TBA adduct.
-
Quantification: Quantify the MDA-TBA adduct peak area against a standard curve.
Visualizing the Landscape of MDA Detection
To better understand the relationships between different MDA detection methods and their underlying principles, the following diagrams are provided.
Caption: Overview of MDA detection methodologies.
The following workflow illustrates the critical steps in choosing an appropriate MDA assay.
Caption: Decision workflow for selecting an MDA assay.
Conclusion and Recommendations
The selection of an appropriate method for MDA quantification is a critical decision that directly impacts the reliability of oxidative stress research. While the TBARS assay can serve as a preliminary screening tool, its inherent lack of specificity necessitates caution in data interpretation, especially when analyzing complex biological matrices. For studies demanding high accuracy and specificity, chromatographic methods such as HPLC and GC-MS are the recommended choices. The 1-methyl-2-phenylindole (MPI) method presents a promising alternative with improved specificity over the TBARS assay for colorimetric analysis.
Researchers are encouraged to carefully consider the specific requirements of their study, including the nature of the sample, the need for specificity, and available resources, when selecting an MDA detection method. Validation of the chosen method within the specific biological matrix is crucial to ensure accurate and meaningful results. By understanding the strengths and limitations of each technique, the scientific community can move towards more robust and reproducible assessments of lipid peroxidation in health and disease.
References
- 1. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(4-Methoxyphenyl)malondialdehyde: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of 2-(4-Methoxyphenyl)malondialdehyde, providing procedural steps for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance.
This compound is a chemical compound that requires careful handling due to its corrosive nature. Proper disposal is not only a regulatory necessity but also a critical component of a safe laboratory environment. This guide outlines the necessary steps for the safe disposal of this compound, minimizing risks to personnel and the environment.
Hazard Profile and Safety Overview
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is known to cause severe skin burns and eye damage[1]. Therefore, strict adherence to safety protocols is paramount during handling and disposal.
Key Hazards:
-
Skin Corrosion/Irritation: Causes severe burns upon contact[1].
-
Serious Eye Damage: Poses a significant risk of serious eye injury[1].
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Source(s) |
| Eye Protection | Goggles (European standard - EN 166) or a face shield. | [1] |
| Hand Protection | Protective gloves, such as nitrile rubber. | [1] |
| Skin and Body | Wear appropriate protective clothing to prevent skin exposure. | [1] |
| Respiratory | For small-scale laboratory use, a particle-filtering half mask (EN149:2001) is recommended. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used[1]. | [1] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This should be done in coordination with your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Treat all this compound, including any contaminated materials (e.g., gloves, weigh boats, absorbent paper), as hazardous corrosive solid waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
2. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.
-
Avoid generating dust.
-
Carefully sweep up the solid material and shovel it into a suitable container for disposal[1].
3. Containerization:
-
Place the waste in a chemically compatible, sealable container. The container should be in good condition, free from leaks or damage.
-
Do not overfill the container; a general guideline is to fill it to no more than 75-80% of its capacity to prevent over-pressurization and spills.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
5. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of waste generation.
-
Ensure the container is kept closed except when adding waste.
6. Disposal Request:
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
Follow all institutional procedures for waste collection and documentation.
-
Crucially, do not release this chemical into the environment or dispose of it down the drain [1].
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Key safety considerations for this compound.
References
Essential Safety and Logistical Information for Handling 2-(4-Methoxyphenyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of 2-(4-Methoxyphenyl)malondialdehyde. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical that poses significant health risks upon exposure. Understanding its hazard profile is the first step in safe handling.
| Hazard Classification | GHS Code | Description | Signal Word |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] | Danger[1] |
| Serious Eye Damage | H314 | Causes serious eye damage.[1] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] | Warning[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2] | Warning[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] | Warning[2] |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | Warning[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Warning[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] | Warning[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to prevent direct contact and inhalation.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required to protect against splashes.[4][5] A face shield worn over safety goggles is necessary when there is a significant splash hazard.[4][5] |
| Hands | Chemical-Resistant Gloves | Wear appropriate chemical-resistant gloves.[6][7] Given the corrosive nature of the compound, double gloving may be advisable.[5] Always inspect gloves for tears or holes before use.[8] |
| Body | Chemical-Resistant Laboratory Coat or Apron | A lab coat, preferably chemical-resistant, must be worn and fully buttoned.[8] For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.[8] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to control inhalation exposure.[7][8] If a fume hood is not available or insufficient, a NIOSH-approved respirator is required.[4] |
| Feet | Closed-Toe Shoes | Shoes that completely cover the foot are mandatory in the laboratory to protect against spills.[4][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
1. Preparation:
-
Before starting any work, ensure you are familiar with the hazards by reviewing the Safety Data Sheet (SDS).[8]
-
Verify that the chemical fume hood is functioning correctly.[7]
-
Assemble all necessary equipment and reagents.
-
Put on all required personal protective equipment as detailed in the table above.[9]
2. Handling:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent inhalation of dust.[7]
-
Use caution when opening the container and handling the solid to avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be placed in a designated, labeled hazardous waste container.
-
Solutions containing this chemical must be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[7]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for the final disposal of chemical waste.
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemical-label.com [chemical-label.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. hmc.edu [hmc.edu]
- 9. chemicals.co.uk [chemicals.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
